(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
(3-methoxycarbonyl-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-3-7(9(11)14-2)5-8(4-6)10(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVIETJDAUYFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581634 | |
| Record name | [3-(Methoxycarbonyl)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929626-18-6 | |
| Record name | 1-Methyl 3-borono-5-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929626-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Methoxycarbonyl)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, registered under CAS number 929626-18-6 , is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique trifunctional substitution pattern—featuring a boronic acid, a methyl ester, and a methyl group on the phenyl ring—offers a strategic platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, characteristic analytical data, and a thorough exploration of its applications, with a focus on the Suzuki-Miyaura coupling reaction. The information presented herein is intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from small-scale laboratory synthesis to its potential applications in drug discovery and materials science.
Core Properties and Characteristics
This compound is a white to off-white solid at room temperature. A fundamental understanding of its properties is crucial for its effective handling, storage, and application in chemical reactions.
Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 929626-18-6 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₁BO₄ | N/A |
| Molecular Weight | 193.99 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [1] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Solubility and Stability
Arylboronic acids, as a class, exhibit varied solubility depending on the substituents and the solvent. While specific quantitative solubility data for this compound is not extensively published, general trends for similar compounds suggest moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), which are commonly used in cross-coupling reactions. They generally have lower solubility in nonpolar solvents like hexanes and are sparingly soluble in water[3][4][5].
Stability Considerations: Boronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines, especially upon heating or under acidic conditions. It is therefore recommended to store this compound under an inert atmosphere at refrigerated temperatures to minimize degradation[2]. The pinacol ester derivative of a boronic acid can offer enhanced stability against hydrolysis, making it a viable alternative for certain applications[1].
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons. The aromatic region would likely display three distinct signals corresponding to the protons at positions 2, 4, and 6 of the phenyl ring. The methyl ester protons would appear as a sharp singlet around 3.9 ppm, and the methyl group protons would also be a singlet, typically upfield around 2.4 ppm. The acidic protons of the boronic acid group are often broad and may not be readily observed or could be exchanged with deuterated solvents.
-
¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with and without proton attachment), the methoxy carbon of the ester, and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl stretch from the ester group (around 1720 cm⁻¹), C-H stretches from the aromatic and methyl groups, and a broad O-H stretch from the boronic acid moiety.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
The most common and efficient method for the synthesis of arylboronic acids is through the palladium-catalyzed Miyaura borylation reaction of an aryl halide. In the case of this compound, the readily available precursor is methyl 3-bromo-5-methylbenzoate (CAS: 478375-40-5) [6].
Synthetic Workflow
The synthesis involves the conversion of the aryl bromide to the corresponding boronic acid pinacol ester, followed by hydrolysis to the desired boronic acid. The pinacol ester intermediate is often isolated due to its enhanced stability and ease of purification.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Miyaura Borylation
This protocol is a representative procedure based on established methods for Miyaura borylation[3].
Materials:
-
Methyl 3-bromo-5-methylbenzoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-5-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Following this, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification of Pinacol Ester: Concentrate the filtrate under reduced pressure. The crude product, the pinacol ester of this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Hydrolysis to Boronic Acid: The purified pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) in a suitable solvent like diethyl ether or THF, followed by extraction and solvent removal.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation. This reaction enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.
The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol for a Typical Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent system (e.g., toluene/ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).
-
Catalyst Preparation: In a separate vial, prepare the palladium catalyst by mixing Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of the reaction solvent until a homogeneous solution is formed.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are increasingly recognized for their importance in medicinal chemistry. The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine proteases, making them attractive pharmacophores. While specific applications of this compound in marketed drugs are not yet established, its structural motifs are relevant to the synthesis of potential therapeutic agents. The presence of the methyl ester allows for further functionalization, such as conversion to an amide, which is a common linkage in many drug molecules. The overall substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a lead compound.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis. Its utility, particularly in the robust and widely applicable Suzuki-Miyaura coupling, makes it an important tool for the construction of complex organic molecules. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and a practical guide to its application. As the demand for novel and intricate molecular structures continues to grow in the fields of drug discovery and materials science, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly increase.
References
- 1. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. 1229442-38-9|(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. (3-Methoxy-4-(methoxycarbonyl)-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical compositions and methods of using the same - Patent US-10413505-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid molecular weight
An In-depth Technical Guide to (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and handling of this compound. It aims to provide not only procedural details but also the underlying scientific principles and field-proven insights to empower researchers in their synthetic endeavors.
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a substituted arylboronic acid that has emerged as a crucial building block in organic synthesis. Its unique trifunctional nature—featuring a boronic acid group for cross-coupling, an electron-withdrawing methoxycarbonyl group, and an electron-donating methyl group—provides a nuanced electronic profile that chemists can exploit for the targeted synthesis of complex molecules.
Boronic acids are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of biaryl and hetero-biaryl scaffolds that are prevalent in many pharmaceuticals.[2][3] This guide will delve into the core properties of this compound, its application in the Suzuki-Miyaura reaction with detailed mechanistic and practical insights, and best practices for its use.
Physicochemical Properties and Characterization
The precise identity and purity of starting materials are paramount for reproducible and successful synthetic outcomes. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 193.99 g/mol | [4][5][6] |
| Molecular Formula | C₉H₁₁BO₄ | [4][5][6] |
| CAS Number | 929626-18-6 | [5][6] |
| Appearance | White to off-white solid | [4] |
| Synonyms | [3-(Methoxycarbonyl)-5-methylphenyl]boronic acid; 3-(Dihydroxyboryl)-5-methylbenzoic acid methyl ester | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
Trustworthiness through Validation: Before use, it is critical to validate the identity and purity of the reagent. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The proton NMR will show characteristic aromatic signals, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the B(OH)₂ protons.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to determine purity, which should typically be >95% for use in sensitive catalytic reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a new C(sp²)–C(sp²) bond.[1][7]
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > OTf >> Cl.[1]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. A base (e.g., K₃PO₄, K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species [R-B(OH)₃]⁻.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the cycle.
Expertise in Action: The electronic nature of the this compound influences its reactivity. The electron-withdrawing methoxycarbonyl group can decrease the nucleophilicity of the aryl ring, potentially slowing the transmetalation step. Conversely, the electron-donating methyl group partially mitigates this effect. This electronic balance makes the choice of ligand and base particularly important to facilitate efficient transmetalation.
Experimental Protocol: A Self-Validating System
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup (Under Inert Atmosphere):
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv.), This compound (1.2 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[8]
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is critical for the transmetalation step.[2]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Causality: While the reaction can be run under anhydrous conditions, the presence of water often accelerates the reaction by aiding in the dissolution of the base and formation of the active boronate species.[2]
-
Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to 70-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).[8]
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Transfer to a separatory funnel and wash with water and then with brine to remove the inorganic base and salts.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
-
Synthesis and Handling
Representative Synthetic Route
While typically purchased from commercial suppliers, understanding the synthesis of this reagent is valuable. A common laboratory-scale synthesis involves the lithiation of an appropriate aryl bromide followed by trapping with a borate ester and subsequent acidic hydrolysis.
Caption: A plausible synthetic workflow for the target boronic acid.
This procedure is analogous to the synthesis of similar compounds like 3-methoxyphenylboronic acid.[9] The key is maintaining anhydrous conditions and low temperatures during the lithiation and borylation steps to prevent side reactions.
Safe Handling and Storage
-
Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
-
Storage: As recommended by suppliers, the compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent degradation.[6] Boronic acids can undergo self-condensation (trimerization) to form boroxines upon dehydration, which can affect reactivity. Storing in a cool, dry, and inert environment minimizes this process.
Conclusion
This compound is a highly valuable and versatile reagent for synthetic chemists. Its well-defined structure and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for constructing the complex biaryl cores of potential drug candidates and advanced materials. By understanding the mechanistic principles behind its application and adhering to rigorous experimental and handling protocols, researchers can effectively leverage this building block to advance their scientific objectives.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(Methoxycarbonyl)-5-methylphenylboronic acid [cymitquimica.com]
- 5. 3-(METHOXYCARBONYL)-5-METHYLPHENYLBORONIC ACID | 929626-18-6 [chemicalbook.com]
- 6. 929626-18-6|this compound|BLD Pharm [bldpharm.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid synthesis route
An In-depth Technical Guide to the Synthesis of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid
Abstract
This compound is a versatile bifunctional organic building block of significant interest to researchers in drug discovery and materials science. Its structure, featuring a boronic acid moiety for cross-coupling reactions and a methyl ester for further functionalization, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of robust and scalable synthetic routes to this target molecule, grounded in established chemical principles. We will explore two primary pathways starting from a common precursor, detailing the underlying mechanisms, providing step-by-step experimental protocols, and discussing critical aspects of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this key synthetic intermediate.
Introduction: The Strategic Value of Arylboronic Acids
Arylboronic acids and their corresponding esters are cornerstones of modern organic synthesis. Their prominence is largely due to their central role in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so transformative for forging carbon-carbon bonds that its developers were awarded the 2010 Nobel Prize in Chemistry.[1] This reaction is celebrated for its mild conditions, functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[2] These attributes have made Suzuki-Miyaura coupling an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and conjugated polymers.[3][4]
The target molecule of this guide, this compound (CAS No. 929626-18-6), is a particularly useful reagent.[5] It offers two distinct points for chemical modification:
-
The Boronic Acid Group: Serves as the reactive handle for Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage at the C1 position.
-
The Methoxycarbonyl (Ester) Group: Provides a site for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce further diversity.
The strategic placement of the methyl group also influences the electronic properties and steric environment of the molecule, making it a tailored component for targeted applications in medicinal chemistry and materials science.[6] This guide will provide the necessary technical details to empower researchers to confidently synthesize this valuable compound.
Retrosynthetic Analysis and Strategic Planning
A logical synthetic plan begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnections for this compound are the C-B bond and the ester C-O bond.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 929626-18-6|this compound|BLD Pharm [bldpharm.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid: A Technical Guide
Affiliation: Advanced Spectroscopic Solutions, Google Research
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid (CAS No. 929626-18-6).[1] Due to the limited availability of direct experimental data in public databases, this document presents a detailed, predicted analysis based on fundamental spectroscopic principles and comparative data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and utilization of this compound.
Introduction
This compound is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions. The presence of the methoxycarbonyl and methyl groups on the phenyl ring modulates the electronic properties and reactivity of the boronic acid moiety, making it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this reagent. This guide provides an in-depth, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Molecular and Structural Information
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 929626-18-6 | [1] |
| Molecular Formula | C₉H₁₁BO₄ | ChemScene |
| Molecular Weight | 193.99 g/mol | ChemScene |
| Canonical SMILES | COC(=O)C1=CC(=CC(C)=C1)B(O)O | PubChem |
Molecular Structure:
Caption: 2D structure of this compound.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and by comparison with structurally related molecules.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the ring. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, making them difficult to observe.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.4 | Singlet | 1H | Ar-H (H-2) | Deshielded by the adjacent boronic acid and the methoxycarbonyl group in the meta position. |
| ~7.9 - 8.1 | Singlet | 1H | Ar-H (H-6) | Deshielded by the adjacent boronic acid and influenced by the methyl group in the meta position. |
| ~7.6 - 7.8 | Singlet | 1H | Ar-H (H-4) | Positioned between two electron-withdrawing (ester) and electron-donating (methyl) groups. |
| ~3.9 | Singlet | 3H | -COOCH₃ | Typical chemical shift for methyl ester protons. |
| ~2.4 | Singlet | 3H | Ar-CH₃ | Typical chemical shift for an aromatic methyl group. |
| Broad | Singlet | 2H | -B(OH )₂ | Often broad and may not be observed depending on solvent and concentration. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | -C =O | Typical chemical shift for an ester carbonyl carbon. |
| ~140 | Ar-C -CH₃ | Aromatic carbon attached to the methyl group. |
| ~135 | Ar-C -COOCH₃ | Aromatic carbon attached to the methoxycarbonyl group. |
| ~133 | Ar-C -H (C-2) | Deshielded aromatic carbon adjacent to the boronic acid group. |
| ~131 | Ar-C -H (C-6) | Deshielded aromatic carbon adjacent to the boronic acid group. |
| ~128 | Ar-C -H (C-4) | Aromatic carbon between the ester and methyl groups. |
| ~130 (broad) | Ar-C -B(OH)₂ | Carbon attached to the boron atom; often shows a broad signal due to quadrupolar relaxation of the boron nucleus. |
| ~52 | -COOC H₃ | Carbon of the methyl ester group. |
| ~21 | Ar-C H₃ | Carbon of the aromatic methyl group. |
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3500-3200 | Broad, Strong | O-H stretch | Characteristic of the boronic acid -OH groups, often involved in hydrogen bonding. |
| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| 2960-2850 | Medium-Weak | Aliphatic C-H stretch | From the methyl ester and aromatic methyl groups. |
| ~1720 | Strong | C=O stretch | Characteristic of the ester carbonyl group. |
| ~1600, ~1475 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1360 | Strong | B-O stretch | Characteristic of the boronic acid B-O bond. |
| ~1250 | Strong | C-O stretch | Asymmetric stretching of the ester C-O bond. |
| ~800-700 | Strong | C-H out-of-plane bend | Indicative of the substitution pattern on the aromatic ring. |
Predicted Mass Spectrum
The mass spectrum (under Electron Ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 194 | [M]⁺, Molecular ion peak (for ¹¹B isotope). |
| 193 | [M]⁺, Molecular ion peak (for ¹⁰B isotope). |
| 176 | [M - H₂O]⁺, Loss of a water molecule from the boronic acid. |
| 163 | [M - OCH₃]⁺, Loss of the methoxy radical from the ester. |
| 135 | [M - COOCH₃]⁺, Loss of the methoxycarbonyl group. |
| 91 | [C₇H₇]⁺, Tropylium ion, a common fragment for toluene derivatives. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Note: Boronic acids can form anhydrides (boroxines) which can lead to complex NMR spectra. Using a solvent like Methanol-d₄ can help break up these oligomers.[2]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of 0 to 200 ppm.
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for spectroscopic characterization.
Conclusion
References
A Senior Application Scientist's Guide to (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid for Advanced Research and Development
For researchers, scientists, and drug development professionals, the selection of key starting materials and intermediates is a critical decision that profoundly impacts the trajectory of a research program. Among the vast array of building blocks available to the modern chemist, boronic acids and their derivatives have emerged as indispensable tools, particularly in the construction of complex molecular architectures. This guide provides an in-depth technical overview of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, a versatile reagent with significant potential in pharmaceutical and materials science applications. Herein, we will explore its commercial availability, key quality attributes, and practical considerations for its effective use in the laboratory.
Commercial Availability and Supplier Landscape
This compound, identified by the CAS number 929626-18-6, is a readily available specialty chemical offered by a range of commercial suppliers.[1][2][3] These suppliers cater to the diverse needs of the research and development community, from small-scale academic research to large-scale industrial applications. The table below provides a comparative overview of prominent suppliers offering this compound.
| Supplier | Purity Specification | Available Quantities | Technical Documentation | Storage Conditions |
| BLDpharm | ≥97% | 1g, 5g, 25g | Inquiry for CoA | 2-8°C, under inert atmosphere |
| Bide Pharmatech | >95% | 1g, 5g, 10g, custom | N/A | Room Temperature |
| Parchem | Inquire for specifications | Bulk and custom quantities | Inquiry for documentation | N/A |
| CymitQuimica | Inquire for specifications | 100mg, 1g, 5g | N/A | N/A |
| Apollo Scientific | Inquire for specifications | Inquire for availability | N/A | N/A |
| Capot Chemical | Inquire for specifications | Inquire for availability | N/A | N/A |
Note: The information presented in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is strongly recommended to contact the suppliers directly for the most current product specifications, availability, and pricing.
Quality Control and Analytical Characterization: A Prerequisite for Success
The success of any synthetic endeavor hinges on the quality of the starting materials. For boronic acids, impurities can significantly impact reaction efficiency and, in the context of drug discovery, can introduce undesirable toxicological profiles. Therefore, a thorough analytical characterization of this compound is paramount.
Key Analytical Techniques
A comprehensive Certificate of Analysis (CoA) for this compound should include data from the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and information on the presence of organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from non-volatile impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Water Content (Karl Fischer Titration): Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines). Knowing the water content is crucial for accurate stoichiometry in reactions.
Common Impurities and Their Mitigation
A common impurity in boronic acids is the corresponding boroxine, a cyclic trimer formed upon dehydration. The presence of boroxines can affect the reactivity and solubility of the boronic acid. Storing the compound under a dry, inert atmosphere is crucial to minimize its formation.[3]
Another potential impurity is the deboronated starting material, in this case, methyl 3-methylbenzoate. The presence of this impurity can be readily detected by HPLC and NMR.
The following diagram illustrates the equilibrium between the boronic acid and its corresponding boroxine.
Caption: Equilibrium between a boronic acid and its boroxine.
Applications in Organic Synthesis and Drug Discovery
Arylboronic acids are cornerstone reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a transformation of immense importance in the synthesis of biaryls and other conjugated systems frequently found in pharmaceuticals and organic electronic materials.
The structure of this compound offers several strategic advantages for medicinal chemists:
-
The boronic acid moiety is the reactive handle for Suzuki-Miyaura coupling.
-
The methoxycarbonyl group can serve as a synthetic handle for further functionalization, such as amide bond formation or reduction to an alcohol.
-
The methyl group provides a point of steric and electronic differentiation on the phenyl ring.
The workflow for a typical Suzuki-Miyaura coupling reaction involving this boronic acid is depicted below.
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
While specific examples of the use of this compound in the literature are not extensively documented, its structural motifs are present in numerous bioactive molecules. Its utility as a building block in the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents can be readily envisioned by experienced medicinal chemists.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a representative, non-optimized protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Note: This protocol should be adapted and optimized for specific substrates and reaction scales.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Conclusion
This compound is a valuable and commercially accessible building block for researchers in organic synthesis and drug discovery. Its judicious selection from a reputable supplier, coupled with a thorough understanding of its quality attributes and proper handling, will undoubtedly contribute to the successful and efficient execution of research and development programs. As the demand for novel and complex molecular architectures continues to grow, the importance of versatile and reliable reagents like this compound will only increase.
References
- 1. This compound, CasNo.929626-18-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. 3-(Methoxycarbonyl)-5-methylphenylboronic acid [cymitquimica.com]
- 3. 929626-18-6|this compound|BLD Pharm [bldpharm.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity Analysis of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Foreword: The Critical Role of Purity in Synthesis
In the landscape of modern drug development and materials science, (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid stands out as a versatile and crucial intermediate. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The success of these intricate synthetic steps is not merely dependent on reaction conditions but is fundamentally dictated by the purity of the starting materials.
The presence of even trace-level impurities can have cascading negative effects, including catalyst poisoning, formation of unwanted side-products, reduced yields, and complex downstream purification challenges.[1] Furthermore, certain impurities, if carried through the synthetic route, could be classified as Potential Genotoxic Impurities (PGIs), posing a significant regulatory and safety risk.[3]
This guide provides a comprehensive, technically-grounded framework for the purity analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals who require a robust, multi-faceted strategy to ensure the identity, purity, and stability of this critical reagent. We will move beyond simple procedural outlines to explore the causality behind analytical choices, ensuring a self-validating and scientifically sound approach.
Chapter 1: The Impurity Landscape
A thorough understanding of potential impurities is the foundation of any robust analytical strategy. For this compound, impurities typically arise from the synthetic route or subsequent degradation.
The Analyte: this compound
This is the target molecule, a substituted phenylboronic acid. Its purity is the primary focus of this guide.
| Property | Details |
| Structure | ![]() |
| Molecular Formula | C₉H₁₁BO₄ |
| Molecular Weight | 194.00 g/mol |
| Typical Appearance | White to off-white solid/crystalline powder.[4] |
| Key Functional Groups | Boronic Acid, Ester, Aromatic Ring |
Key Potential Impurities
The primary impurities of concern are the cyclic anhydride (boroxine) and the product of protodeboronation.
-
Boroxine (Trimeric Anhydride): Boronic acids have a strong propensity to undergo intermolecular dehydration to form a stable, six-membered cyclotrimeric anhydride known as a boroxine.[5][6] This is an equilibrium process, readily reversible by the addition of water.[6][7] Its presence is not always detrimental to subsequent reactions, as it can convert back to the active boronic acid in situ, but its quantification is crucial for an accurate assessment of the active monomer concentration.
-
Protodeboronation Product (Methyl 3-methylbenzoate): This impurity arises from the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom.[8][9] This degradation is a significant stability concern and can be promoted by acidic or basic conditions, residual metal catalysts, or elevated temperatures.[10][11] Unlike the boroxine, this impurity is inert in Suzuki-Miyaura coupling and represents a direct loss of active reagent.
-
Process-Related Impurities: These include residual starting materials from the synthesis (e.g., 1-bromo-3-methoxycarbonyl-5-methylbenzene), reagents, and by-products from incomplete reactions. Their specific nature is dependent on the synthetic route employed.
-
Boric Acid: Can be present from over-hydrolysis or as a final degradation product. It can be detected by ¹¹B NMR.[12]
Caption: Key impurity pathways for the target boronic acid.
Chapter 2: An Orthogonal Analytical Workflow
No single analytical technique can provide a complete purity profile. A robust strategy relies on an orthogonal approach, where different methods provide complementary information. This ensures that all potential impurities are detected and quantified accurately.
Caption: A comprehensive workflow for purity analysis.
Chapter 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity analysis, offering high-resolution separation of the main component from its non-volatile impurities.
Causality Behind Method Choices
-
Technique: Reversed-phase HPLC is chosen because it effectively separates compounds based on their polarity. The boronic acid is relatively polar, while the key protodeboronation impurity is significantly less polar, allowing for excellent separation.
-
Column: A C18 stationary phase is the standard choice for retaining aromatic compounds. Modern columns with advanced end-capping or hybrid particle technology (like Waters MaxPeak™ Premier Columns) are highly recommended to minimize undesirable secondary ionic interactions between the boronic acid's Lewis acidic center and residual silanols on the silica surface, which can cause poor peak shape and low recovery.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to elute compounds across a range of polarities. The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) is critical. It suppresses the ionization of the boronic acid group, ensuring it is in a neutral state, which leads to sharp, symmetrical peaks and reproducible retention times.
-
Detector: A UV detector is ideal, as the phenyl ring and methoxycarbonyl group are strong chromophores, providing high sensitivity for the analyte and related aromatic impurities.
Experimental Protocol: HPLC Purity
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound sample.
-
Dissolve in 10.0 mL of a 50:50 acetonitrile/water mixture (diluent) to achieve a concentration of ~1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for aromatic compound separation.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |
| Gradient | 0-2 min: 10% B | Isocratic hold to elute very polar species. |
| 2-15 min: 10% to 90% B | Gradient to separate main peak from impurities. | |
| 15-17 min: 90% B | Column wash. | |
| 17-20 min: 10% B | Re-equilibration. | |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detector | UV at 254 nm | Wavelength for aromatic/carbonyl absorbance. |
-
Analysis and Interpretation:
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The protodeboronation product will have a significantly longer retention time than the main boronic acid peak. The boroxine, if it elutes as a distinct peak, will typically appear near the main component.
-
Chapter 4: NMR Spectroscopy for Unambiguous Identification
NMR provides definitive structural confirmation of the main component and allows for the identification of impurities based on their unique chemical shifts and coupling patterns.
The Power of Multi-Nuclear NMR
-
¹H NMR: Provides information on the proton environment. It can be used to confirm the substitution pattern on the aromatic ring and the presence of the methyl and methoxy groups. The protodeboronation impurity will show a different set of signals in the aromatic region.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
¹¹B NMR: This is an indispensable tool for analyzing boronic acids.[14][15] Boron has an NMR-active nucleus (¹¹B, 80.1% natural abundance). The chemical shift is highly sensitive to the hybridization state of the boron atom.
-
sp² Boronic Acid: The target compound will show a broad signal around δ 27-30 ppm .
-
sp³ Boronate Esters/Adducts: If the boronic acid forms a complex (e.g., with a diol solvent), the signal will shift upfield to δ 5-10 ppm .[16]
-
Boric Acid: The impurity boric acid appears as a sharp signal around δ 19.4 ppm .[17]
-
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve ~10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it will show the exchangeable -B(OH)₂ protons.
-
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a ¹¹B spectrum. Note: For ¹¹B NMR, using a quartz NMR tube can reduce the broad background signal from borosilicate glass tubes.[16]
-
-
Data Interpretation:
| Nucleus | Expected Chemical Shifts (δ, ppm) | Assignment |
| ¹H NMR | ~8.0-8.2 (m, 2H), ~7.8 (m, 1H) | Aromatic Protons |
| ~8.4 (br s, 2H) | B(OH)₂ | |
| ~3.9 (s, 3H) | -COOCH₃ | |
| ~2.4 (s, 3H) | Ar-CH₃ | |
| ¹¹B NMR | ~28 | -B(OH)₂ (sp² Boron) |
Chapter 5: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is superior for the overall purity profile, GC-MS is the ideal technique for the specific and sensitive quantification of the volatile protodeboronation impurity.
Causality Behind Method Choices
Direct analysis of boronic acids by GC is problematic due to their low volatility and thermal instability, which can lead to decomposition or conversion to boroxines in the hot injector port.[3][18] However, the primary degradation product, methyl 3-methylbenzoate, is significantly more volatile and thermally stable, making it perfectly suited for GC-MS analysis. This provides a highly sensitive and specific method for quantifying this critical impurity.
Experimental Protocol: GC-MS for Protodeboronation Impurity
-
Sample and Standard Preparation:
-
Prepare a standard stock solution of authentic methyl 3-methylbenzoate in a suitable solvent like dichloromethane or ethyl acetate. Create a calibration curve by preparing serial dilutions.
-
Prepare the boronic acid sample by dissolving a known amount (~20 mg) in 1.0 mL of the same solvent.
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | General purpose, low-polarity column. |
| Inlet Temp. | 250 °C | Ensures volatilization of the analyte. |
| Oven Program | 80 °C (hold 2 min), then 15 °C/min to 280 °C | Temperature ramp to separate components. |
| Carrier Gas | Helium, 1.2 mL/min | |
| MS Detection | Scan mode (for identification) or SIM mode (for quantification) | SIM mode enhances sensitivity by monitoring specific ions. |
-
Analysis and Interpretation:
-
Run the calibration standards to establish a response curve.
-
Inject the sample solution.
-
Identify the methyl 3-methylbenzoate peak in the sample chromatogram by its retention time and mass spectrum (M+ = 150.07).
-
Quantify the amount of the impurity in the sample against the calibration curve.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boroxine - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Protodeboronation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and fine chemical industries for the synthesis of biaryl and substituted biaryl scaffolds, which are prevalent in a vast array of bioactive molecules.
The specific boronic acid, (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, offers a strategic building block for introducing a substituted phenyl ring with both an electron-withdrawing methoxycarbonyl group and a weakly electron-donating methyl group. This substitution pattern allows for fine-tuning of electronic properties and provides a handle for further synthetic transformations, making it a valuable reagent in drug discovery and materials science.
This document provides a comprehensive guide to the application of this compound in Suzuki-Miyaura coupling reactions, including mechanistic insights, detailed protocols, and optimization strategies.
The Mechanism of the Suzuki-Miyaura Coupling: A Step-by-Step Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex. This step forms a Pd(II) species.[1][3]
-
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[6][7][8][9][10]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
The presence of an electron-withdrawing group, such as the methoxycarbonyl group on the boronic acid, can influence the rate of transmetalation. While electron-donating groups on the boronic acid generally lead to higher yields, careful selection of reaction conditions can enable efficient coupling with electron-deficient partners.[11]
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Reagents and Materials
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| Aryl Bromide | Electrophilic coupling partner | 1.0 mmol |
| This compound | Nucleophilic coupling partner | 1.2 mmol (1.2 equiv) |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) | Catalyst | 0.02-0.05 mmol (2-5 mol%) |
| Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) | Activates the boronic acid | 2.0-3.0 mmol (2-3 equiv) |
| Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or THF/Water) | Reaction medium | 5-10 mL |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent | As needed |
| Silica Gel | Stationary phase for chromatography | As needed |
| Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate) | Mobile phase for chromatography | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The typical concentration is 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[12]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the Suzuki-Miyaura coupling experiment.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Key Considerations and Optimization
-
Choice of Catalyst: The selection of the palladium catalyst and ligand is crucial. For challenging couplings, including those with deactivated aryl chlorides, highly active catalysts with bulky, electron-rich phosphine ligands may be necessary.[13][14][15][16][17]
-
Base Selection: The choice of base can significantly impact the reaction.[9] Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[9] For substrates sensitive to hydrolysis, anhydrous conditions with bases like potassium fluoride (KF) may be beneficial.[8]
-
Solvent System: A variety of solvent systems can be employed. Biphasic systems, such as toluene/water or dioxane/water, are common. The choice of solvent can affect the solubility of the reagents and the reaction rate.
-
Reaction Temperature: While many Suzuki-Miyaura couplings are run at elevated temperatures, some highly active catalyst systems can facilitate the reaction at room temperature.[18]
-
Protodeboronation: A potential side reaction is the cleavage of the C-B bond of the boronic acid, known as protodeboronation. This can be more prevalent with electron-deficient arylboronic acids.[19] The use of boronic esters, such as pinacol esters or MIDA boronates, can mitigate this issue and improve the stability of the organoboron reagent.[19]
Conclusion
The Suzuki-Miyaura coupling with this compound is a powerful and versatile method for the synthesis of functionalized biaryl compounds. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently construct complex molecular architectures for applications in drug discovery, materials science, and beyond. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this important transformation.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, with CAS Number 929626-18-6, is a valuable substituted arylboronic acid intermediate in organic synthesis.[1] Its bifunctional nature, featuring both a boronic acid moiety and a methyl ester group, makes it a versatile building block, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis and application of this reagent, with a focus on the widely utilized Suzuki-Miyaura coupling reaction. The protocols and insights presented herein are designed to be a practical resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 929626-18-6 |
| Molecular Formula | C₉H₁₁BO₄ |
| Molecular Weight | 193.99 g/mol |
| Appearance | Typically a white to off-white solid |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Boronic acids are susceptible to dehydration to form boroxines and oxidative decomposition. |
Synthesis Protocol
The synthesis of this compound can be achieved from commercially available starting materials. A common and effective strategy involves a lithium-halogen exchange reaction from the corresponding aryl bromide, followed by borylation and subsequent hydrolysis.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Procedure
Part 1: Synthesis of Methyl 3-bromo-5-methylbenzoate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Add methanol as the solvent and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3-bromo-5-methylbenzoate. The product can be further purified by column chromatography if necessary.
Part 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve methyl 3-bromo-5-methylbenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, typically 1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2-1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Work-up and Isolation: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude boronic acid can be purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and substituted aromatic systems.[2][3]
General Reaction Scheme
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Causality
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent.
| Parameter | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[4] For electron-rich or sterically hindered substrates, more sophisticated ligands may be required to promote the reaction. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[5] The strength and nature of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings. |
| Solvent | Dioxane/Water, Toluene/Water, DMF, Acetonitrile | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence the reaction rate and selectivity. |
| Temperature | 60-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system used. |
Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of this compound with an aryl bromide. Optimization may be required for different substrates.
-
Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture again by bubbling the inert gas through the solution for another 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Characterization
To ensure the identity and purity of the synthesized this compound and the subsequent coupling products, thorough characterization is essential. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This compound is a highly useful and versatile building block in modern organic synthesis. The protocols and guidelines provided in this document offer a solid foundation for its synthesis and application in Suzuki-Miyaura cross-coupling reactions. As with any chemical procedure, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. (3-Methoxy-4-(methoxycarbonyl)-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. 2408429-88-7|(3-Bromo-5-(methoxycarbonyl)-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Applications of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid in medicinal chemistry
An In-Depth Guide to the Application of (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid in Medicinal Chemistry
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
Boronic acids have transitioned from being niche chemical curiosities to indispensable tools in the medicinal chemist's arsenal.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for constructing complex molecular architectures.[1] While the FDA-approved proteasome inhibitor Bortezomib showcases the potential of the boronic acid moiety as a pharmacophore itself, the primary role of aryl boronic acids in drug discovery is as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction.[1][3] This Nobel Prize-winning transformation provides a robust and highly functional group-tolerant method for forging carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl scaffolds prevalent in modern therapeutics.[2][4][5]
Within this vital class of reagents, This compound (CAS No. 929626-18-6) emerges as a particularly strategic building block. Its unique substitution pattern—featuring a methoxycarbonyl group as a versatile chemical handle and a methyl group to modulate steric and electronic properties—offers chemists precise control in the synthesis of novel drug candidates. This guide provides a detailed exploration of its applications, supported by field-proven insights and detailed experimental protocols.
Strategic Advantages of the (3-(Methoxycarbonyl)-5-methylphenyl) Scaffold
The utility of this specific boronic acid is rooted in the strategic placement of its functional groups, which provides several distinct advantages for library synthesis and lead optimization:
-
Versatile Functional Handle: The methoxycarbonyl (ester) group is not merely a passive substituent. It serves as a latent carboxylic acid, which can be readily hydrolyzed and subsequently coupled with a diverse range of amines to form amides. This opens a gateway to systematically explore Structure-Activity Relationships (SAR) by introducing various substituents to probe interactions within a biological target's binding site.
-
Modulation of Physicochemical Properties: The methyl and methoxycarbonyl groups influence the molecule's lipophilicity, electronic distribution, and conformational preferences. The methyl group provides a small lipophilic patch, while the ester group acts as a hydrogen bond acceptor. This combination allows for fine-tuning the properties of the final compound to enhance target affinity, selectivity, and pharmacokinetic profiles.
-
Scaffold Rigidity and Vectorial Control: The phenyl ring provides a rigid scaffold. The meta-substitution pattern orients the boronic acid and the other two substituents in a defined spatial arrangement. In a Suzuki-Miyaura coupling, this translates to a precise trajectory for the newly formed biaryl bond, allowing chemists to direct functionality into specific regions of a protein's active site.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.[5][6][7]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Scaffold
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.
Reaction: Coupling of this compound with 2-Bromo-5-fluoropyridine.
Reagents and Materials
| Reagent/Material | Role | M.W. ( g/mol ) | Stoichiometry | Example Amount |
| This compound | Boronic Acid Partner | 193.99 | 1.2 eq | 233 mg |
| 2-Bromo-5-fluoropyridine | Aryl Halide Partner | 175.98 | 1.0 eq | 176 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | Palladium Catalyst | 816.64 | 0.03 eq (3 mol%) | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 2.5 eq | 345 mg |
| 1,4-Dioxane | Solvent | 88.11 | - | 8 mL |
| Deionized Water | Co-solvent | 18.02 | - | 2 mL |
| Nitrogen or Argon Gas | Inert Atmosphere | - | - | - |
Step-by-Step Methodology
-
Reaction Setup (The "Why"): To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (233 mg, 1.2 mmol), 2-Bromo-5-fluoropyridine (176 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Causality: The flask is oven-dried to remove moisture, which can promote unwanted protodeboronation of the boronic acid. The reagents are added as solids for accurate measurement.
-
-
Inert Atmosphere (The "Why"): Seal the flask with a rubber septum. Evacuate the flask using a vacuum pump and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Causality: The active Pd(0) species, formed in situ, is sensitive to oxygen and can be oxidized to an inactive state. An inert atmosphere is critical to protect the catalyst and ensure high reaction efficiency.
-
-
Solvent Addition (The "Why"): Using a syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Causality: Dioxane is an excellent solvent for the organic reagents. The addition of water is crucial; it helps to dissolve the inorganic base (K₂CO₃) and facilitates the formation of the active boronate species required for the transmetalation step.
-
-
Reaction Execution (The "Why"): Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Causality: Heating accelerates all steps of the catalytic cycle. Vigorous stirring ensures proper mixing of the heterogeneous mixture (solid base, liquid solvent), maximizing the reaction rate. The reaction progress should be monitored.
-
-
Reaction Monitoring (Self-Validation): After 4 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate or analyze by LCMS.
-
Causality: This is a critical self-validation step. By comparing the reaction mixture to the starting materials, one can confirm the consumption of the limiting reagent (the aryl bromide) and the formation of the new, more non-polar product spot. LCMS provides definitive mass confirmation of the desired product.
-
-
Work-up and Extraction (The "Why"): Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Causality: The work-up serves to quench the reaction and separate the organic product from the inorganic salts (base, borate byproducts) and the polar solvent (dioxane). Multiple extractions ensure maximum recovery of the product.
-
-
Purification (The "Why"): Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Causality: The crude product will contain residual catalyst, ligands, and minor byproducts. Flash chromatography is the standard method for purifying organic compounds to obtain the final product with high purity, which is essential for subsequent biological testing.
-
Synthetic Pathways and Bioactive Scaffolds
The true power of this compound lies in its ability to serve as a launchpad for more complex molecules. The biaryl product from the Suzuki coupling is often just an intermediate. The methoxycarbonyl group is key to diversification.
Caption: Workflow for generating diverse bioactive scaffolds.
Application in SAR Studies
By following the workflow above, medicinal chemists can generate a library of compounds from a single successful Suzuki coupling. This is fundamental for exploring Structure-Activity Relationships.
Table: Hypothetical SAR Library Generation
| Amine Coupling Partner (R-NH₂) | Final Product Structure | Expected Property Modulation |
| Cyclopropylamine |
| Introduces a small, rigid, lipophilic group. Can improve metabolic stability. |
| Morpholine |
| Adds a polar, hydrogen bond-accepting group. Often used to improve solubility and ADME properties. |
| 4-Fluorobenzylamine |
| Introduces an aromatic ring for potential π-stacking interactions. The fluorine can modulate pKa and block metabolic hotspots. |
This systematic approach allows researchers to probe the specific interactions required for biological activity, guiding the rational design of more potent and selective drug candidates.
Conclusion
This compound is more than just a reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure provides a reliable and versatile platform for constructing complex biaryl systems through the robust Suzuki-Miyaura coupling reaction. The presence of a readily modifiable ester handle allows for the efficient generation of compound libraries, accelerating the critical cycle of design, synthesis, and testing in modern drug discovery. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage this powerful building block in their quest for the next generation of therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid in Biaryl Synthesis
Introduction: Strategic Importance of Substituted Biaryls and the Role of (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become the preeminent method for the synthesis of these vital structures, lauded for its operational simplicity, broad functional group tolerance, and the stability of its organoboron reagents.[1]
This compound is a particularly valuable building block in this context. The strategic placement of the methyl and methoxycarbonyl groups on the phenyl ring offers distinct advantages for molecular design. The electron-withdrawing nature of the methoxycarbonyl group can influence the electronic properties of the resulting biaryl, a key consideration in tuning the performance of organic semiconductors or the binding affinity of a drug candidate. Concurrently, the methyl group provides a point of steric differentiation and can impact the conformational properties of the final molecule.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide guidance on reaction optimization and troubleshooting.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[1] The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.
Application Notes: Strategic Considerations for Success
The successful implementation of a Suzuki-Miyaura coupling with this compound hinges on the judicious selection of reaction parameters. The electronic and steric nature of this boronic acid—possessing a moderately electron-withdrawing ester and a sterically demanding methyl group—guides these choices.
Choice of Palladium Catalyst and Ligand
For many standard couplings, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst. However, for more challenging couplings, particularly with less reactive aryl chlorides or sterically hindered partners, a combination of a palladium(II) precatalyst like Palladium(II) acetate [Pd(OAc)₂] with a bulky, electron-rich phosphine ligand is often superior. Ligands such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) can accelerate the oxidative addition and reductive elimination steps.
The Critical Role of the Base
The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3]
-
Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used, often in aqueous solution.
-
For substrates sensitive to hydrolysis (like the methoxycarbonyl group on our boronic acid), milder bases like potassium fluoride (KF) or organic bases such as triethylamine (TEA) may be advantageous.
Solvent Systems
A variety of solvents can be employed, often as biphasic mixtures with water to dissolve the inorganic base.
-
Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are excellent choices.
-
Aromatic hydrocarbons such as toluene are also widely used.
The choice of solvent can influence reaction rates and should be optimized for each specific substrate pair.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides.
Protocol 1: Conventional Heating
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl halide, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the solvent, followed by the aqueous base solution, via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improve yields.
Materials:
-
Same as Protocol 1
-
Microwave-compatible reaction vial
Procedure:
-
In a microwave-compatible reaction vial, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-150 °C for 10-40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These data are based on established protocols for structurally similar boronic acids and serve as a valuable guide for reaction planning and optimization.[1][3]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 2 | 90-98 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 8 | 75-85 |
| 4 | 4-Chloroanisole | Pd(OAc)₂ (2) / PCy₃ (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 12 | 70-80 |
| 5 | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF/H₂O | 90 | 4 | 80-90 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of catalyst; Switch to a stronger base (e.g., Cs₂CO₃); Increase reaction temperature. |
| Protodeborylation | Presence of excess water; High temperature. | Use anhydrous solvents and dry reagents; Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; High catalyst loading. | Thoroughly degas the reaction mixture; Reduce the catalyst loading. |
| Hydrolysis of Ester | Strong base and prolonged heating. | Use a milder base (e.g., KF); Reduce reaction time. |
Conclusion
This compound is a highly effective reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented in these application notes offer a robust framework for researchers to successfully employ this versatile building block. By carefully considering the choice of catalyst, ligand, base, and solvent, a wide array of biaryl structures can be synthesized in high yields, paving the way for advancements in drug discovery and materials science.
References
(3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid: A Versatile Building Block for Advanced Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid as a strategic building block in modern organic synthesis. The unique trifunctional nature of this reagent, possessing a boronic acid moiety, an electron-withdrawing methoxycarbonyl group, and an electron-donating methyl group, offers a nuanced platform for the construction of complex molecular architectures.
Introduction: The Strategic Advantage of Substituted Arylboronic Acids
Arylboronic acids are foundational reagents in contemporary organic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] These compounds are generally stable, crystalline solids that are relatively easy to handle, making them highly valuable in the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.[1][4] The specific substitution pattern on the phenyl ring of this compound provides medicinal chemists with a powerful tool for fine-tuning the electronic and steric properties of target molecules, thereby accelerating structure-activity relationship (SAR) studies in drug discovery.[1]
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization and storage.
| Property | Value | Source |
| CAS Number | 929626-18-6 | [5] |
| Molecular Formula | C9H11BO4 | [5] |
| Molecular Weight | 193.99 g/mol | [5] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Storage | Inert atmosphere, 2-8°C | [5] |
Note on Stability: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). While this process is often reversible in the presence of water, it is best practice to store the reagent under anhydrous conditions to maintain its integrity. Pinacol esters of boronic acids can offer enhanced stability against hydrolysis.[6]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp2)-C(sp2) bond. This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and coupling partners.[3][7]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide. The conditions may require optimization based on the specific substrate.
Materials:
-
This compound
-
Aryl bromide (or iodide/triflate)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (if required, e.g., 1 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Plausible Synthesis of this compound
While commercially available, understanding the synthesis of this building block can be valuable. A common method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[8]
Reaction Scheme:
-
Halogen-Metal Exchange: Start with a suitably substituted dihalobenzene, for instance, methyl 3-bromo-5-methylbenzoate. React this with a strong base like n-butyllithium at low temperatures to form the corresponding aryllithium species.
-
Borylation: The aryllithium is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final boronic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 929626-18-6|this compound|BLD Pharm [bldpharm.com]
- 6. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Cross-Coupling with (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid
Introduction
(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent, detailing not just the protocols but also the underlying chemical principles that govern reaction success.
The structure of this compound presents unique electronic and steric properties. The methoxycarbonyl group is an electron-withdrawing group, which can influence the reactivity of the boronic acid. The methyl group, while electron-donating, also adds steric bulk. Understanding these characteristics is crucial for optimizing reaction conditions to achieve high yields and purity.
Core Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds.[1][2] It involves the cross-coupling of an organoboron compound (like our subject boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3] The reaction is lauded for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and requires activation of the boronic acid by a base.[4] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization may be necessary depending on the specific substrate.
General Considerations for Optimization
Achieving high yields in Suzuki-Miyaura coupling requires careful consideration of several parameters.[5] Key variables include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[5][6] For sterically hindered or electronically deactivated substrates, more specialized catalyst systems may be required.[7][8]
Protocol 1: Standard Coupling with an Aryl Bromide
This protocol is suitable for a wide range of aryl bromides.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| Aryl Bromide | - | 1.0 | 1.0 | - |
| This compound | 193.99 | 1.2 | 1.2 | 232.8 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 34.7 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276.4 mg |
| 1,4-Dioxane | - | - | - | 5 mL |
| Water | - | - | - | 1 mL |
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Degassing: Degas the solvent mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[9]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Coupling with an Aryl Chloride (More Challenging Substrates)
Aryl chlorides are often less reactive than their bromide or iodide counterparts. This protocol employs a more active catalyst system.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| Aryl Chloride | - | 1.0 | 1.0 | - |
| This compound | 193.99 | 1.5 | 1.5 | 291.0 mg |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| SPhos | 410.47 | 0.08 | 0.08 | 32.8 mg |
| K₃PO₄ | 212.27 | 3.0 | 3.0 | 636.8 mg |
| Toluene | - | - | - | 5 mL |
| Water | - | - | - | 0.5 mL |
Rationale for Changes:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as SPhos often forms a more active catalyst capable of activating less reactive aryl chlorides.[7]
-
Base: A stronger base like potassium phosphate (K₃PO₄) is often beneficial for activating the boronic acid in more challenging couplings.
-
Solvent: Toluene is a common solvent for higher temperature reactions.
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial under an inert atmosphere, mix Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) in 1 mL of toluene and stir for 10 minutes.
-
Solvent and Catalyst Addition: Add toluene (4 mL) and water (0.5 mL) to the main reaction flask. Add the pre-formed catalyst solution via syringe.
-
Degassing: Degas the mixture by bubbling the inert gas through for 10-15 minutes.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Workup: Follow the same monitoring and workup procedures as described in Protocol 1.
Troubleshooting and Considerations
-
Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading, trying a different ligand/base combination, or increasing the reaction temperature.[1][5]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction. This is often promoted by excess water or base and prolonged reaction times at high temperatures. Using anhydrous solvents or a milder base like KF might be beneficial.
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur. This is often minimized by using a slight excess of the boronic acid and ensuring efficient stirring.
-
Purification: The polarity of the final product will be influenced by the nature of the coupled aryl group. Adjust the solvent system for column chromatography accordingly. The presence of the methoxycarbonyl group on the boronic acid fragment generally makes the product moderately polar.
Conclusion
This compound is a versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can successfully couple this boronic acid with a wide range of aryl halides. The protocols provided herein serve as a solid foundation for developing efficient and high-yielding synthetic routes in various research and development endeavors.
References
- 1. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Protodeboronation of Substituted Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet often misunderstood side reaction in organic synthesis: the protodeboronation of substituted phenylboronic acids. My aim here is not just to provide procedural fixes, but to foster a deeper understanding of the underlying mechanisms to empower you to proactively mitigate this issue in your future experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in my reaction?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of a phenylboronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively converting your starting material into a simple arene.[1] This process is a significant issue as it consumes your valuable boronic acid, leading to reduced yields of your desired product.[2][3] Furthermore, it introduces a byproduct that can complicate the purification of your target molecule.[3] This side reaction is particularly prevalent in popular cross-coupling reactions like the Suzuki-Miyaura coupling, which are often performed under conditions that can inadvertently promote protodeboronation.[1][2][4]
Q2: I'm observing significant protodeboronation. What are the most likely causes?
A: The propensity for a substituted phenylboronic acid to undergo protodeboronation is highly dependent on several factors. Understanding these can help you diagnose the issue in your specific system:
-
pH of the Reaction Medium: The pH is a critical factor.[1][5] Both acidic and basic conditions can catalyze protodeboronation, though the mechanisms differ.[1]
-
Basic Conditions: Many cross-coupling reactions are run in the presence of a base.[2] The base reacts with the boronic acid to form a boronate species ([ArB(OH)₃]⁻), which is often more susceptible to protonolysis.[1][2][6] High pH environments (e.g., pH > 13) generally accelerate this process.[2][7][8][9]
-
Acidic Conditions: General acid catalysis can also promote protodeboronation, involving the direct protonation of the aryl ring.[1][4]
-
-
Presence of Water: Water often acts as the proton source for the cleavage of the C-B bond.[1][3] While many coupling reactions tolerate or even require aqueous conditions, excessive water can exacerbate protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures invariably increase the rate of most chemical reactions, including the undesired protodeboronation.[3][10]
-
Nature of Substituents: The electronic properties of the substituents on the phenyl ring play a crucial role.
-
Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) can increase the rate and yield of protodeboronation under acidic conditions.[4]
-
Electron-withdrawing groups (e.g., -F, -CF₃, -NO₂) can make the corresponding arylboronic acids highly unstable, particularly under basic conditions.[6][7][8] Arylboronic acids with two ortho-substituents are especially prone to rapid, base-mediated C-B bond cleavage.[8][11]
-
-
Catalyst System: In the context of cross-coupling reactions, the transition metal catalyst (e.g., palladium) can sometimes facilitate protodeboronation.[3]
Troubleshooting Guides
Scenario 1: Low yield of desired product with the corresponding arene as the major byproduct.
This is the classic presentation of a significant protodeboronation issue. Here’s a systematic approach to troubleshoot:
Step 1: Evaluate Your Reaction Conditions
| Parameter | Potential Issue | Recommended Action |
| Base | Strong bases (e.g., NaOH, KOH) can create a high pH environment, accelerating protodeboronation. | Switch to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[10] |
| Temperature | High temperatures increase the rate of decomposition. | Determine the lowest effective temperature for your desired transformation. A more active catalyst system might allow for a reduction in temperature.[3][10] |
| Solvent | High concentration of a proton source (e.g., water). | If your reaction tolerates it, consider using anhydrous solvents.[3][10] If water is necessary, minimize the amount used. |
| Reaction Time | Prolonged reaction times provide more opportunity for decomposition. | Monitor your reaction closely (e.g., by TLC, LC-MS) and work it up as soon as it reaches completion.[10] |
Step 2: Consider the Stability of Your Boronic Acid
Some substituted phenylboronic acids are inherently unstable. If you are working with a particularly electron-deficient or sterically hindered boronic acid, you may need to employ more advanced strategies:
-
Use a Protected Boronic Acid Derivative: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable than the corresponding boronic acids.[4] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration low and minimizing decomposition.[1][2] Potassium trifluoroborate salts (ArBF₃K) also offer enhanced stability.[4]
Experimental Protocol: Preparation of a Phenylboronic Acid MIDA Ester
-
To a solution of the phenylboronic acid (1.0 equiv) in a suitable solvent (e.g., THF), add N-methyliminodiacetic acid (1.1 equiv).
-
Stir the mixture at room temperature. The MIDA ester will often precipitate from the solution.
-
Isolate the solid by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.
-
The resulting MIDA boronate can then be used directly in your cross-coupling reaction.
*dot graph TD { A[Start with Phenylboronic Acid] --> B{Reaction Conditions}; B --> C{High Base Concentration?}; C -->|Yes| D[Switch to Milder Base]; C -->|No| E{High Temperature?}; E -->|Yes| F[Lower Reaction Temperature]; E -->|No| G{Excess Water?}; G -->|Yes| H[Use Anhydrous Conditions]; G -->|No| I{Inherently Unstable Boronic Acid?}; I -->|Yes| J[Use Protected Derivative(MIDA Ester or Trifluoroborate)]; I -->|No| K[Optimize Catalyst System]; D --> L[Re-run Experiment]; F --> L; H --> L; J --> L; K --> L; L --> M[Analyze Results]; } * Caption: Troubleshooting workflow for protodeboronation.
Scenario 2: Inconsistent results and poor reproducibility.
If you are observing batch-to-batch variability, the quality and storage of your boronic acid may be the culprit.
-
Quality of Starting Material: Boronic acids can dehydrate to form cyclic anhydrides (boroxines). While this is often a reversible process, the purity of your starting material can affect reaction kinetics. Ensure you are using high-purity boronic acids.[10]
-
Storage: Store your boronic acids in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation over time.[10]
Understanding the Mechanisms
A deeper understanding of the reaction mechanisms can guide your troubleshooting efforts. Protodeboronation can proceed through several pathways depending on the pH and the nature of the aryl group.
Base-Catalyzed Protodeboronation: This is often the most relevant pathway in cross-coupling reactions.[2][6] The reaction proceeds via the formation of the more nucleophilic boronate anion, which is then protonated by a proton source like water.[1] For highly electron-deficient arylboronic acids, the mechanism can even involve the formation of a transient aryl anion.[5][7][9]
Acid-Catalyzed Protodeboronation: This pathway involves electrophilic aromatic substitution, where a proton replaces the boronic acid group.[1][4] This is generally more significant for electron-rich arylboronic acids.
Analytical Monitoring
To effectively troubleshoot, you need reliable methods to monitor the extent of protodeboronation.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the workhorse for quantifying the consumption of your starting boronic acid and the formation of the protodeboronated byproduct.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the protodeboronated arene. ¹¹B NMR can be particularly useful for observing changes in the boron environment, which can signal degradation.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying and confirming the mass of the byproduct, especially in complex reaction mixtures.[12]
By understanding the causes of protodeboronation and employing a systematic troubleshooting approach, you can significantly improve the efficiency and reproducibility of your reactions involving substituted phenylboronic acids.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize catalyst loading and overall conditions for Suzuki-Miyaura cross-coupling reactions involving (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid. This substrate presents unique challenges due to its electronic properties, making careful optimization critical for success.
Introduction: The Challenge of an Electron-Deficient Boronic Acid
This compound is considered an electronically deactivated substrate. The methoxycarbonyl (-CO₂Me) group is strongly electron-withdrawing, which can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This deactivation makes the boronic acid more susceptible to side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to lower yields of the desired product.[1][2] Therefore, simply increasing the catalyst loading is often not the most effective solution. A more nuanced approach involving the careful selection of the catalyst, ligand, base, and solvent is required.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this boronic acid?
A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point. However, due to the deactivated nature of this substrate, it is not uncommon for optimizations to require loadings up to 5 mol%. The goal of optimization is to find the lowest possible loading that provides a high yield in a reasonable timeframe to minimize cost and residual palladium in the final product.
Q2: Which palladium sources and ligands are most effective for this type of substrate?
A2: While traditional catalysts like Pd(PPh₃)₄ can be attempted, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results for challenging substrates.[3] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families are highly recommended as they are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] Pre-catalysts, which are more stable and readily form the active Pd(0) species, are also an excellent choice.[3][5]
Q3: How does the choice of base impact the reaction?
A3: The base plays a critical role in activating the boronic acid for transmetalation.[6][7][8] However, a base that is too strong or used in excess can accelerate the undesired protodeboronation side reaction.[1] For this compound, it is often beneficial to start with milder bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) rather than stronger bases like sodium or potassium hydroxide. Cesium carbonate (Cs₂CO₃) can also be effective, particularly in cases of steric hindrance.[9]
Q4: Why is my reaction stalling or showing low conversion despite a high catalyst loading?
A4: High catalyst loading is not a panacea and can sometimes be detrimental. If the reaction stalls, it often points to catalyst deactivation or inhibition. Potential causes include:
-
Oxygen Contamination: Inadequate degassing of solvents and reagents can lead to oxidation of the phosphine ligands and the Pd(0) catalyst.[1][10]
-
Protodeboronation: The starting boronic acid may be degrading faster than it is coupling.[1]
-
Inhibition by Reactants/Products: Lewis-basic functional groups on your substrates or in your product can sometimes coordinate to the palladium center and inhibit catalysis.[11]
-
Poor Solubility: One or more of your reagents may not be sufficiently soluble in the chosen solvent system.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
You've run the reaction with a standard catalyst like Pd(PPh₃)₄ and K₂CO₃ in toluene/water, but the yield is below 20%. What are the next steps?
This is a common issue stemming from the electronically deactivated nature of the boronic acid. The initial catalyst system is likely not active enough to promote the reaction efficiently before the boronic acid degrades.
Causality Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Diagnostic Steps & Solutions:
-
Verify Reagent Integrity: First, ensure that the boronic acid has not degraded during storage. Also, confirm the purity of your aryl halide, solvent, and base. Ensure your reaction setup is truly inert by thoroughly degassing the solvent and using a robust nitrogen or argon atmosphere.[1][10]
-
Catalyst and Ligand Screening: The most critical step is to move to a more powerful catalyst system. Simple tetrakis(triphenylphosphine)palladium(0) is often insufficient for such substrates. A screening approach is highly recommended.
Table 1: Recommended Starting Conditions for Catalyst Screening
Catalyst Precursor (1-2 mol%) Ligand (1.1-1.2 eq. to Pd) Base (2.0 eq.) Solvent Temp (°C) Pd₂(dba)₃ SPhos K₃PO₄ Dioxane 80-100 Pd(OAc)₂ P(t-Bu)₃ K₃PO₄ Toluene 80-100 Pd₂(dba)₃ XPhos Cs₂CO₃ THF 65 | Pd(dppf)Cl₂ | (none needed) | K₂CO₃ | DMF | 90 |
-
Optimize the Base: The choice of base is crucial.[10] A milder base like K₃PO₄ can suppress the protodeboronation side reaction that is common with electron-deficient boronic acids.[1]
Problem 2: Significant Byproduct Formation (Homocoupling & Protodeboronation)
You are observing the desired product, but also significant amounts of a biaryl byproduct from the boronic acid (homocoupling) and the deboronated starting material.
This indicates that side reactions are competing effectively with the desired cross-coupling pathway.
Causality and Catalytic Cycle:
Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[1][3] Protodeboronation is driven by the presence of a proton source (like water) and is accelerated by strong bases and higher temperatures.[1]
Caption: Suzuki-Miyaura cycle with competing side reactions.
Solutions:
-
Rigorous Degassing: The primary cause of homocoupling is often oxygen.[1][3] Ensure your solvent is thoroughly degassed using a freeze-pump-thaw technique (3 cycles) or by bubbling with an inert gas (e.g., argon) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Use Anhydrous Conditions: While many Suzuki reactions tolerate water, for substrates prone to protodeboronation, minimizing water can be beneficial.[1] Use anhydrous solvents and consider a base like potassium fluoride (KF) or carefully dried K₃PO₄.
-
Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[1] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[1]
-
Lower Reaction Temperature: If the catalyst system is sufficiently active, lowering the temperature can often reduce the rate of side reactions more than the desired coupling reaction.
Protocol 1: General Procedure for a Small-Scale Test Reaction
This protocol is a robust starting point for screening conditions.
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).
-
Catalyst Addition: If using a pre-formed catalyst (e.g., Pd(dppf)Cl₂), add it now (0.002 mmol, 2 mol%). If generating the catalyst in situ, add the palladium source (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.0022 mmol, 2.2 mol%).
-
Inerting: Cap the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add 1.0 mL of degassed solvent (e.g., Dioxane) via syringe.
-
Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by HPLC, GC-MS, or TLC.[12][13][14] This data is crucial for determining if the reaction is stalling or proceeding slowly.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vapourtec.com [vapourtec.com]
- 13. fulir.irb.hr [fulir.irb.hr]
- 14. mdpi.com [mdpi.com]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid Couplings
Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to address the challenges associated with substrates like (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, which, due to its electronic and steric properties, requires careful optimization to achieve rapid and high-yielding conversions. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic understanding into the following troubleshooting guides and FAQs to empower your research.
Troubleshooting Guide: From Slow Reactions to High Yields
This section directly addresses the most common issues encountered when working with this electron-deficient and moderately hindered boronic acid.
Q1: My reaction is incredibly slow or has stalled completely. What are the primary causes and how can I accelerate it?
A1: A slow or stalled reaction with this substrate typically points to two bottlenecks in the catalytic cycle: slow oxidative addition to your coupling partner or, more commonly, inefficient transmetalation. The electron-withdrawing methoxycarbonyl group deactivates the boronic acid, making it less nucleophilic and thus slower to transmetalate onto the palladium center.
Immediate Actions:
-
Increase Temperature: Cautiously increasing the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C) can often overcome the activation energy barrier for both oxidative addition and transmetalation. However, be aware that excessive heat can accelerate catalyst decomposition and protodeboronation.[1]
-
Switch to a More Active Ligand: Standard ligands like PPh₃ are often insufficient. Move to a modern, electron-rich, and bulky biaryl monophosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote faster rates of both oxidative addition and the crucial reductive elimination step, accelerating the entire catalytic cycle.[2][3][4]
-
Re-evaluate Your Base: The base is not just a spectator; it's critical for activating the boronic acid to form the more reactive boronate species.[5][6] If you are using a mild base (e.g., Na₂CO₃), switching to a stronger base like K₃PO₄ or Cs₂CO₃ can significantly increase the concentration of the active boronate and accelerate transmetalation.
Q2: I'm observing very low to no yield of my desired product, even after extended reaction times. What should I investigate first?
A2: Low or no yield is often a symptom of either catalyst deactivation or, more likely with this substrate, decomposition of the boronic acid before it can couple. The primary suspect is a side reaction called protodeboronation.
Systematic Checks:
-
Confirm Reagent Integrity: Ensure your palladium catalyst and phosphine ligands have not been compromised by air or moisture.[1] Phosphine ligands are particularly prone to oxidation. Use fresh reagents and store them properly under an inert atmosphere.
-
Verify Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[1][7] Ensure your solvent is thoroughly degassed and the reaction is set up and maintained under a positive pressure of argon or nitrogen. A common procedure involves at least three cycles of evacuating and backfilling the reaction vessel with inert gas.[1]
-
Test for Protodeboronation: Analyze your crude reaction mixture by LC-MS or ¹H NMR. The presence of methyl 3-methylbenzoate (the byproduct of protodeboronation) is a definitive sign that your boronic acid is decomposing.
Q3: I've confirmed that protodeboronation is the major side reaction. How can I suppress it?
A3: Protodeboronation is the protonolysis of the C-B bond and is a well-known issue for electron-deficient boronic acids, especially under basic, aqueous conditions.[8][9][10] The key is to make the desired Suzuki coupling kinetically more favorable than this decomposition pathway.
Mitigation Strategies:
-
Use a More Stable Boron Reagent: Convert the boronic acid into a more stable derivative. This is one of the most robust solutions. Pinacol esters, MIDA boronates, or aryltrifluoroborates are significantly more resistant to premature decomposition.[1][11][12] These reagents often release the active boronic acid species slowly into the reaction, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[11]
-
Minimize Water: While many Suzuki protocols use aqueous bases, water can be the proton source for protodeboronation.[9] Consider using an anhydrous solvent system with a base like potassium fluoride (KF) or using a minimal amount of water (e.g., a 10:1 organic/water ratio).
-
Employ a Faster Catalytic System: A highly active catalyst can consume the boronic acid in the productive coupling cycle before it has time to decompose. Using a modern precatalyst, such as an XPhos Pd G3 or SPhos Pd G4, generates the active Pd(0) species rapidly and promotes very fast coupling, effectively outrunning the protodeboronation side reaction.[4]
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing and solving common issues with this specific coupling.
Caption: A logical workflow for troubleshooting Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: What is the best "first-pass" set of conditions for coupling this compound with a standard aryl bromide?
A1: For a challenging substrate like this, starting with a robust, modern catalyst system is crucial to save time and material. A generic Pd(PPh₃)₄ catalyst is likely to give poor results. We recommend the following as a high-probability starting point.
| Component | Recommendation | Rationale |
| Aryl Halide | 1.0 equiv | The limiting reagent. |
| Boronic Acid | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the halide. |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | A highly active, air-stable precatalyst that ensures rapid generation of the active Pd(0) species, crucial for outcompeting boronic acid decomposition.[4] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A strong base that effectively generates the active boronate for transmetalation.[7] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | A common, effective solvent system.[7] Minimizing water helps suppress protodeboronation. The solvent should be rigorously degassed. |
| Temperature | 80 - 100 °C | A good starting range to balance reaction rate against potential degradation. |
Q2: How does my choice of aryl halide coupling partner (I, Br, Cl, OTf) affect the reaction?
A2: The identity of the leaving group on your coupling partner dramatically affects the rate of the oxidative addition step, which is often the rate-limiting step of the entire cycle.[13] The general reactivity trend is I > Br > OTf >> Cl .[1][14]
-
Aryl Iodides & Bromides: These are generally reactive and compatible with the conditions listed above.
-
Aryl Triflates (OTf): Also quite reactive, similar to bromides.
-
Aryl Chlorides: These are the most challenging partners due to the strength of the C-Cl bond. Coupling with aryl chlorides almost always requires a highly active catalyst system featuring a very electron-rich and bulky ligand (like XPhos or SPhos) to facilitate the difficult oxidative addition step.[13][15]
Q3: What is the Suzuki-Miyaura catalytic cycle and where are the failure points for my substrate?
A3: The cycle involves three main steps. For your specific boronic acid, the transmetalation step is intrinsically slow, and the stability of the boronic acid itself is a major vulnerability.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of Products from (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid Reactions
Welcome to the technical support center for experiments involving (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with the products of reactions utilizing this versatile reagent, particularly in Suzuki-Miyaura cross-coupling. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve high-purity compounds.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most immediate questions that arise during the purification workflow.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: In a typical Suzuki-Miyaura coupling reaction, the crude product is rarely pure. You should anticipate the presence of several classes of impurities:
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid (a boronic acid dimer) or two molecules of the aryl halide. The boronic acid homocoupling is often promoted by the presence of molecular oxygen or Pd(II) species.[1][2][3][4]
-
Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, resulting in methyl 3-methylbenzoate. This side reaction is common, especially with heteroaryl boronic acids or under harsh aqueous conditions.[5]
-
Catalyst Residues: Palladium in various forms, including palladium black, which can precipitate out of the solution.[1][6]
-
Ligand-Related Impurities: Degradation products from phosphine ligands, if used.
Q2: How can I effectively remove the palladium catalyst after the reaction?
A: Removing the palladium catalyst is crucial, especially for pharmaceutical applications. A multi-step approach is most effective:
-
Initial Filtration: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite®. This will remove the bulk of the precipitated palladium black.[7]
-
Aqueous Washes: Some palladium salts can be removed during the aqueous work-up.
-
Adsorbent Treatment: For trace amounts, passing the organic solution through a plug of silica gel can be effective. Specialized palladium scavengers are also commercially available for more stringent requirements.
-
Recrystallization: This is often very effective at excluding metal impurities from the crystal lattice of the final product.[8]
Q3: My product is streaking badly on the silica gel TLC plate. What does this indicate and how can I fix it?
A: Streaking on a TLC plate often suggests that the compound is either highly polar and interacting strongly with the silica, or it is degrading on the acidic surface of the silica gel. Boronic acids and their pinacol esters are known to behave this way.[9] To address this:
-
Modify the Mobile Phase: Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent. This can improve the spot shape by competing for active sites on the silica.
-
Use a Different Stationary Phase: Consider using neutral alumina for your TLC and column chromatography.[10]
-
Treat the Silica Gel: For column chromatography, using silica gel that has been impregnated with boric acid can suppress the over-adsorption and degradation of boronic esters, leading to better purification.[11][12]
Q4: Can I use a simple liquid-liquid extraction to purify my product?
A: A well-designed liquid-liquid extraction is a powerful first purification step, particularly for removing unreacted boronic acid. By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃), the acidic this compound is converted into its water-soluble boronate salt, which partitions into the aqueous phase.[13][14] However, this will not remove non-acidic impurities like the aryl halide starting material or homocoupling byproducts. Therefore, extraction is typically followed by chromatography or recrystallization.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving specific purification challenges.
Problem: Persistent Contamination with Unreacted Boronic Acid
-
Root Cause Analysis: The primary reason for this is an incomplete reaction or the use of excess boronic acid. Its acidic nature can make it "sticky" during chromatography, causing it to co-elute with the desired product.
-
Validated Solution: Basic Aqueous Wash Protocol
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer twice with a 1M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This converts the boronic acid to its highly polar, water-soluble boronate salt.[13]
-
Caution: Be mindful of the methoxycarbonyl group on your boronic acid and potentially your product. Prolonged exposure to strong bases can cause hydrolysis of the ester. Keep the wash times brief and avoid leaving the mixture overnight.
-
Wash the organic layer with water, then with brine to remove residual base and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Problem: Separation of Product from Homocoupled Byproducts
-
Root Cause Analysis: The homocoupling of this compound results in dimethyl 5,5'-dimethyl-[1,1'-biphenyl]-3,3'-dicarboxylate. This byproduct often has a polarity very similar to the desired cross-coupled product, making separation by standard chromatography challenging.
-
Validated Solution: Optimized Chromatography and Recrystallization
1. High-Resolution Flash Column Chromatography:
-
Principle: Exploiting minor differences in polarity requires a high-resolution separation. This is achieved by using a fine mesh silica gel (e.g., 230-400 mesh), a long column, and a shallow solvent gradient.
-
Protocol:
-
Dry-load the crude material onto silica gel for a more uniform application.
-
Start with a low-polarity eluent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity of the eluent. A shallow gradient (e.g., increasing ethyl acetate content by 1-2% every few column volumes) is more effective than a steep one.
-
Collect small fractions and analyze them carefully by TLC or LC-MS.
-
2. Recrystallization:
-
Principle: If the product and byproduct have different solubilities in a particular solvent system, recrystallization can be an excellent method for purification.
-
Protocol:
-
Dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol, ethyl acetate).[8]
-
Slowly add a "non-solvent" (e.g., hexanes, water) in which the product is poorly soluble, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Isolate the crystals by vacuum filtration. The impurities will ideally remain in the mother liquor.
-
-
Troubleshooting Logic Flow
The following diagram outlines a decision-making process for purification strategy.
Caption: A decision tree for purifying Suzuki coupling products.
Section 3: Standardized Purification Protocols
Protocol A: General Work-up and Liquid-Liquid Extraction
This protocol is the first step after stopping the reaction and aims to remove the catalyst, base, and unreacted boronic acid.
-
Reaction Quench: Cool the reaction vessel to room temperature.
-
Dilution: Add ethyl acetate (EtOAc) to dilute the reaction mixture.
-
Catalyst Removal: Filter the mixture through a 1-inch pad of Celite® in a Büchner funnel to remove precipitated palladium black. Wash the Celite pad with additional EtOAc.[7]
-
Transfer: Combine the filtrates and transfer to a separatory funnel.
-
Basic Wash: Add an equal volume of 1M K₂CO₃ solution. Shake gently and allow the layers to separate. Drain the aqueous layer. Repeat once more.
-
Neutral Wash: Wash the organic layer with deionized water.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to facilitate the removal of water.
-
Drying and Concentration: Drain the organic layer into a flask containing anhydrous MgSO₄. Swirl and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol B: Flash Column Chromatography on Boric Acid-Treated Silica
This method is particularly useful if you are purifying a boronic ester derivative or if you experience product degradation on standard silica.[11][12]
-
Prepare Treated Silica: Create a slurry of silica gel in a 1% boric acid solution in water. Remove the water by rotary evaporation until a free-flowing powder is obtained. Dry thoroughly in an oven at 110 °C for several hours.
-
Pack the Column: Pack the column with the boric acid-treated silica gel using your starting eluent (e.g., Hexanes:EtOAc).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or your eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent mixture. Gradually increase the polarity based on TLC analysis of the separation.
-
Analysis: Collect fractions and analyze by TLC, combining those that contain the pure product.
Chromatography Solvent System Comparison
| Impurity Type | Stationary Phase | Recommended Mobile Phase System (Gradient) | Rationale |
| Homocoupled Byproducts | Standard Silica Gel | Hexanes / Ethyl Acetate | Good for separating non-polar to moderately polar compounds. A shallow gradient is key. |
| Unreacted Aryl Halide | Standard Silica Gel | Hexanes / Ethyl Acetate | The halide is typically less polar than the biaryl product and will elute first. |
| Polar Impurities / Degradation | Neutral Alumina | Hexanes / Dichloromethane or Hexanes / Ethyl Acetate | Alumina is less acidic than silica and can prevent the degradation of sensitive compounds.[10] |
| Boronic Ester Product | Boric Acid-Treated Silica | Hexanes / Ethyl Acetate | Reduces Lewis basicity of silica, preventing over-adsorption and degradation of the boronic ester.[12] |
Section 4: Purity Assessment
After purification, it is essential to confirm the identity and purity of your final product using orthogonal analytical techniques.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is the primary method for confirming the identity of the product and identifying any remaining impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and provides a quantitative assessment of its purity.[15]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the precise purity of the final compound, often with a UV detector. Developing a robust HPLC method is crucial for quality control.
General Purification Workflow Diagram
This diagram illustrates the overall sequence from a completed reaction to the final, pure compound.
Caption: General workflow for product purification.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Arylboronic Acid Stability and Handling
Welcome to the technical support center for arylboronic acids. As a cornerstone of modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the integrity of your arylboronic acid is paramount to achieving reproducible and high-yielding results. However, their sensitivity to environmental factors is a frequent source of experimental inconsistency.
This guide is structured to provide direct, actionable solutions to common problems (Troubleshooting) and answer fundamental questions about the nature of their stability (FAQs). We will delve into the causality behind these phenomena, providing you with the expert framework needed to ensure your experiments are both successful and self-validating.
Troubleshooting Guide: From Reaction Failure to Reagent Rescue
This section addresses specific experimental issues. The underlying cause often traces back to the quality and handling of the arylboronic acid reagent.
Q1: My Suzuki-Miyaura reaction is sluggish or has failed completely. I suspect the boronic acid. What should I do?
A failed reaction is a common, yet complex, diagnostic challenge. Before troubleshooting catalysts or substrates, it is critical to validate the integrity of the boronic acid, as it is often the most sensitive component. The issue typically stems from three decomposition pathways: protodeboronation, oxidation, or boroxine formation.
A logical workflow can help diagnose the problem.
Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.
Expert Analysis:
-
Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom to form the parent arene. It is often catalyzed by trace acids or metals and is particularly problematic for electron-rich and heteroarylboronic acids. If you detect the corresponding arene in your starting material, the effective concentration of your boronic acid is lower than calculated, leading to poor conversion.
-
Oxidation: Arylboronic acids can be oxidized to the corresponding phenol. This process is often initiated by radicals and accelerated by light and oxygen. The presence of phenol impurities can sometimes interfere with catalytic cycles.
-
Boroxine Formation: This is the most common issue. Three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this process is reversible in the presence of water, the formation of boroxines means the material is no longer the pure monomeric acid. This alters the stoichiometry of your reaction and can lead to inconsistent results, as the boroxine may participate in the catalytic cycle differently or more slowly than the free acid.
Q2: My white, crystalline arylboronic acid has become a clumpy, sticky solid. Is it still usable?
This physical change is a strong indicator of decomposition, typically through boroxine formation. The free-flowing, crystalline nature of the monomeric boronic acid is lost as it converts to the often more amorphous or waxy boroxine anhydride.
Causality: Boroxine formation is an intermolecular dehydration. Even minute amounts of adsorbed water on the surface of the crystals can facilitate this process over time, especially with changes in temperature during storage.
Recommended Action:
-
Assess Purity: A purity check via ¹H NMR is essential. Compare the integration of the aromatic protons to the B-OH protons. A significant deviation from the expected ratio suggests boroxine formation.
-
Attempt Re-equilibration (Use with Caution): In some cases, dissolving the boroxine-containing material in a suitable solvent with a controlled amount of water can shift the equilibrium back towards the monomeric acid. However, this is not a reliable or recommended general practice for achieving quantitative results.
-
Best Practice: For reproducible and reliable chemistry, it is strongly advised to discard the compromised reagent and use a fresh, validated batch. The cost of a failed multi-step synthesis far outweighs the cost of a new bottle of reagent.
Q3: My reaction yields are inconsistent, even when using a new bottle of arylboronic acid from the same supplier. What could be the cause?
Batch-to-batch inconsistency is a frustrating problem that often points to subtle differences in reagent quality or handling procedures.
Expert Analysis:
-
Residual Acidity: The synthesis of arylboronic acids can leave behind trace amounts of acid (e.g., HCl, H₂SO₄). These acids can accelerate protodeboronation, especially in the presence of moisture. One batch may be purer than another.
-
Handling Protocol: The primary variable may be your own handling procedure. Are you weighing the reagent in the open air on a humid day? How long does the bottle remain open? A standardized handling protocol is crucial.
Solution: Implement a Standardized Dispensing Protocol.
| Step | Action | Rationale (The "Why") |
| 1 | Equilibration | Allow the reagent bottle to warm to ambient temperature for at least 30 minutes before opening. |
| 2 | Inert Atmosphere | Open the bottle and dispense the required amount inside a glovebox or under a positive pressure stream of an inert gas (Argon or Nitrogen). |
| 3 | Minimize Exposure | Weigh the material quickly into a pre-tared, dry flask. Immediately cap the flask and the reagent bottle. |
| 4 | Final Purge | Purge the headspace of the reagent bottle with inert gas before sealing tightly with electrical tape for long-term storage. |
This rigorous protocol minimizes exposure to both atmospheric moisture (preventing boroxine formation) and oxygen (preventing oxidation), ensuring the integrity of the reagent is maintained from the first use to the last.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the fundamental chemistry of arylboronic acid stability.
Q1: What are the primary mechanisms of arylboronic acid decomposition?
There are three main decomposition pathways that researchers must be aware of. Understanding these mechanisms is key to preventing them.
Caption: The three primary decomposition pathways for arylboronic acids.
-
Protodeboronation: The cleavage of the C-B bond, which is replaced by a C-H bond. This is often the most troublesome pathway for heteroarylboronic acids and is promoted by moisture and acidic or basic conditions.
-
Oxidation: The conversion of the boronic acid to a phenol. This pathway is typically radical in nature and is accelerated by exposure to air (O₂) and light.
-
Trimerization to Boroxines: An equilibrium-driven, acid-catalyzed self-condensation of three boronic acid molecules to form a six-membered boroxine ring, with the elimination of three molecules of water. This is arguably the most common mode of degradation for solid arylboronic acids during storage.
Q2: What are the ideal long-term storage conditions for arylboronic acids?
Based on the decomposition mechanisms, ideal storage must mitigate exposure to moisture, oxygen, heat, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20 °C to +4 °C | Slows the rate of all decomposition pathways. |
| Atmosphere | Inert Gas (Argon > Nitrogen) | Prevents oxidation. Argon is denser than air, providing a better blanket. |
| Moisture | Desiccated Environment | Prevents protodeboronation and inhibits boroxine formation. |
| Light | Amber/Opaque Container | Prevents light-induced radical oxidation. |
Pro-Tip: For highly sensitive or precious boronic acids, consider storing them inside a sealed container, which is itself placed in a larger, desiccated, and inerted container (e.g., a glovebox antechamber or a desiccator cabinet with an inert gas feed).
Q3: How can I quickly assess the purity of my arylboronic acid before use?
While several methods exist, ¹H NMR is one of the most accessible and informative techniques for a synthetic chemist.
Protocol: Quick Purity Assessment by ¹H NMR
-
Sample Prep: Accurately weigh ~5-10 mg of the arylboronic acid and dissolve it in a deuterated solvent. DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that readily dissolves both the boronic acid and its potential impurities. The B-OH protons are often clearly visible in DMSO-d₆.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm Structure: Verify that the aromatic signals match the expected structure and splitting patterns.
-
Check for Byproducts: Look for sharp, characteristic signals of the corresponding arene (from protodeboronation) or phenol (from oxidation).
-
Assess Boroxine Content: The B-OH protons of the monomeric acid typically appear as a broad singlet. Boroxines do not have B-OH protons, so a diminished integration of this peak relative to the aromatic protons is a key indicator of boroxine formation.
-
| Species | Key ¹H NMR Signal (in DMSO-d₆) | Interpretation |
| Arylboronic Acid (Monomer) | Broad singlet for B(OH)₂ protons | Integration should be 2H relative to aromatic protons. |
| Boroxine (Trimer) | Absence of B(OH)₂ signal | A reduced B(OH)₂ integral suggests trimer presence. |
| Arene (Protodeboronation) | New aromatic signals matching the parent arene | Indicates C-B bond cleavage. |
| Phenol (Oxidation) | New aromatic signals + broad Ar-OH signal | Indicates oxidation has occurred. |
Technical Support Center: Navigating the Reactivity of Electron-Deficient Boronic Acids
An exceptional technical support center guide that provides troubleshooting guides and FAQs on the effect of electron-withdrawing groups on boronic acid reactivity, designed for researchers, scientists, and drug development professionals.
Welcome to our dedicated resource for understanding and troubleshooting reactions involving boronic acids bearing electron-withdrawing groups (EWGs). This guide is designed to provide you with the in-depth technical insights and practical advice needed to overcome common challenges in your research, particularly in the context of cross-coupling reactions.
Introduction: The Double-Edged Sword of Electron-Withdrawing Groups
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While the versatility of boronic acids is vast, their reactivity is profoundly influenced by the electronic nature of their substituents. The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -COR) on the boronic acid's aryl ring introduces a unique set of challenges and opportunities. Understanding these effects is paramount for reaction optimization and troubleshooting.
This guide will delve into the mechanistic underpinnings of how EWGs affect boronic acid reactivity, provide solutions to common experimental hurdles, and offer validated protocols to ensure the success of your synthetic endeavors.
Part 1: Mechanistic Insights—Why Electron-Deficient Boronic Acids Behave Differently
The reactivity of a boronic acid in a Suzuki-Miyaura coupling is predominantly governed by two key factors: its Lewis acidity, which influences the rate of transmetalation, and its propensity for protodeboronation, a common side reaction.
The Effect on Lewis Acidity and pKa
Electron-withdrawing groups increase the Lewis acidity of the boron atom. This is quantitatively reflected in the pKa of the boronic acid. A lower pKa value indicates a stronger acid.
The increased acidity arises from the inductive effect of the EWG, which pulls electron density away from the boron center, making it more electrophilic. This enhanced electrophilicity facilitates the formation of the boronate complex (R-B(OH)₃⁻), which is the active species in the transmetalation step of the Suzuki-Miyaura coupling.
Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids
| Substituent (at para-position) | pKa | Effect on Acidity |
| -OCH₃ | 9.7 | Electron-Donating (Decreased Acidity) |
| -H | 8.8 | Neutral |
| -Cl | 8.1 | Weakly Electron-Withdrawing (Increased Acidity) |
| -CN | 7.5 | Strongly Electron-Withdrawing (Increased Acidity) |
| -NO₂ | 7.1 | Very Strongly Electron-Withdrawing (Increased Acidity) |
Data compiled from various sources for illustrative purposes.
The Impact on the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps influenced by the boronic acid's electronic nature are transmetalation and, to a lesser extent, the stability of the boronic acid itself.
Below is a diagram illustrating the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The transmetalation step is often rate-limiting and is influenced by the electronic properties of the boronic acid.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step. The boronic acid (Ar'-B(OH)₂), activated by a base to form a boronate, transfers its organic group (Ar') to the palladium center. Electron-withdrawing groups on Ar' can accelerate this step by increasing the Lewis acidity of the boron, which facilitates the formation of the boronate and its subsequent reaction with the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst.
However, the increased reactivity of electron-deficient boronic acids is not without its drawbacks. These compounds are often more susceptible to side reactions, most notably protodeboronation.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with electron-deficient boronic acids and provides actionable solutions based on mechanistic principles.
Q1: My Suzuki-Miyaura reaction with an electron-deficient boronic acid is giving low yields. What is the likely cause and how can I fix it?
A1: Low yields with electron-deficient boronic acids are frequently due to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, converting the boronic acid back to the corresponding arene. This process is often accelerated under the basic and sometimes aqueous conditions of the Suzuki coupling.
Troubleshooting Steps:
-
Choice of Base:
-
Problem: Strong, nucleophilic bases (e.g., NaOH, KOH) in protic solvents can promote protodeboronation.
-
Solution: Switch to a milder, non-nucleophilic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often excellent choices. Fluoride sources like CsF or KF can also be effective as they form highly reactive trifluoroborate salts in situ, which can enhance the transmetalation rate relative to protodeboronation.
-
-
Solvent System:
-
Problem: The presence of excess water can facilitate protodeboronation.
-
Solution: Minimize the amount of water in the reaction. Consider using anhydrous solvents or a biphasic system (e.g., toluene/water) where the concentration of water in the organic phase is low. In some cases, completely anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or THF can be beneficial.
-
-
Reaction Temperature and Time:
-
Problem: Prolonged reaction times at high temperatures can increase the extent of protodeboronation.
-
Solution: Monitor the reaction progress carefully (e.g., by TLC or LC-MS). Aim for the shortest reaction time necessary for the consumption of the limiting reagent. It may be beneficial to run the reaction at a lower temperature for a longer period.
-
Q2: I am observing the formation of a significant amount of homocoupling product from my boronic acid (Ar'-Ar'). What's happening?
A2: Homocoupling of the boronic acid is another common side reaction. This can be promoted by the presence of oxygen and is particularly an issue with more reactive boronic acids.
Troubleshooting Steps:
-
Degassing:
-
Problem: Dissolved oxygen can participate in side reactions that lead to homocoupling.
-
Solution: Thoroughly degas your reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain the reaction under a positive pressure of inert gas.
-
-
Catalyst Choice:
-
Problem: Some palladium catalysts may be more prone to promoting homocoupling under certain conditions.
-
Solution: Experiment with different palladium sources and ligands. For example, palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.
-
Q3: The transmetalation step seems to be very slow, even with an electron-deficient boronic acid. What could be wrong?
A3: While EWGs generally accelerate transmetalation, other factors can hinder this step.
Troubleshooting Steps:
-
Base Strength and Solubility:
-
Problem: The base may not be strong enough or sufficiently soluble in the reaction medium to efficiently generate the active boronate species.
-
Solution: If using a carbonate, consider switching from K₂CO₃ to the more soluble and basic Cs₂CO₃. K₃PO₄ is also a strong and effective base for many systems. Ensure vigorous stirring to maximize the interaction between the solid base and the dissolved reagents.
-
-
Steric Hindrance:
-
Problem: Steric bulk near the boronic acid group can impede its approach to the palladium center, slowing down transmetalation regardless of electronic effects.
-
Solution: This is a more fundamental issue with the substrate. In such cases, higher reaction temperatures, longer reaction times, or more reactive catalyst systems (e.g., those with highly active ligands) may be necessary.
-
Part 3: Experimental Protocol—A Validated Approach
Here is a general, self-validating protocol for a Suzuki-Miyaura coupling using an electron-deficient boronic acid.
Protocol: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid with 4-Bromoanisole
Water-sensitive Suzuki coupling with (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid
Technical Support Center: Advanced Guide to Water-Sensitive Suzuki Couplings
Focus Substrate: (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling with water-sensitive substrates, specifically focusing on this compound. As a Senior Application Scientist, my goal is to move beyond standard protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound particularly "sensitive" in a Suzuki coupling?
A1: The sensitivity of this boronic acid arises from two primary factors:
-
Susceptibility to Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[1][2] This process is often accelerated by the presence of water, high temperatures, and the choice of base.[2] Electron-deficient arylboronic acids can be particularly prone to this decomposition pathway.
-
Base-Sensitivity of the Ester Group: The methoxycarbonyl (ester) functional group is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. This can lead to the formation of the corresponding carboxylic acid, complicating purification and potentially altering the electronic properties of the desired product. Using strong bases like hydroxides (NaOH, KOH) or prolonged heating can exacerbate this issue.[3]
Q2: Is water always detrimental in a Suzuki reaction?
A2: This is a nuanced topic. While excessive water can promote the unwanted protodeboronation of the boronic acid, a small amount is often necessary and beneficial for the catalytic cycle.[4] Water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and is believed to play a crucial role in the transmetalation step by forming a μ-hydroxo-bridged intermediate between the palladium center and the boron atom, which facilitates the transfer of the aryl group.[4][5] The key is control; using anhydrous solvents and then adding a controlled amount of water (e.g., in a 4:1 or 10:1 organic solvent to water ratio) is a common and effective strategy.[2][6]
Q3: What is the fundamental role of the base, and how do I choose one for a sensitive substrate?
A3: The base is essential for the transmetalation step, which is often the rate-determining step in the catalytic cycle. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center.[7][8][9]
For a substrate with a base-sensitive ester group, the choice of base is critical.
-
Avoid Strong Hydroxide Bases: Bases like NaOH and KOH should be avoided to prevent ester hydrolysis.
-
Favor Milder Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are excellent choices. They are strong enough to facilitate the reaction but generally mild enough to preserve the ester group under controlled temperatures.[8]
-
Consider Fluoride Sources: In some cases, particularly when trying to avoid hydrolysis completely, bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective under anhydrous conditions.[3]
Q4: How do I select the right palladium catalyst and ligand?
A4: The catalyst system—the combination of a palladium source and a phosphine ligand—is crucial for reaction efficiency.
-
Ligand Selection: The ligand stabilizes the Pd(0) center, prevents catalyst decomposition, and modulates its reactivity. For coupling with aryl chlorides, which are less reactive than bromides or iodides, or for sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often required to promote the challenging oxidative addition step.[11][12] For less demanding couplings (e.g., with aryl bromides), standard ligands like PPh₃ can be sufficient.[13]
Troubleshooting Guide for this compound Couplings
This section addresses specific experimental failures in a logical, problem-solving format.
Problem Cluster 1: Low or No Yield
Q: My reaction shows a low yield, and I recover a lot of my aryl halide starting material. What's the likely cause?
A: This classic symptom points towards a failure in the catalytic cycle, often due to catalyst deactivation or an issue with the boronic acid partner.
Troubleshooting Steps:
-
Verify Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[1] Inadequate degassing of solvents or a poor seal on your reaction vessel can kill the catalyst before the reaction starts.
-
Solution: Ensure you are using a robust inert gas (argon or nitrogen) purging technique. A minimum of 15-30 minutes of bubbling the gas through your solvent is recommended.[2] Use flame-dried glassware and Schlenk line techniques for best results.
-
-
Assess Boronic Acid Integrity: Protodeboronation may have consumed your boronic acid.
-
Solution: Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable derivative like a neopentyl glycol or pinacol (BPin) ester, especially if you are performing a multi-step synthesis.[2][14] These esters are more resistant to premature decomposition and release the boronic acid slowly under the reaction conditions.
-
-
Re-evaluate Your Catalyst System: Your chosen catalyst/ligand pair may not be active enough for your specific aryl halide. The general reactivity trend for the halide is I > Br > OTf >> Cl.[10]
-
Solution: If using an aryl chloride, switch to a more active, bulky ligand like SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[11] Increasing the catalyst loading (from 1-2 mol% to 5 mol%) can also help drive the reaction to completion.
-
dot
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Problem Cluster 2: Major Byproduct Formation
Q: My main byproduct is a biaryl formed from two molecules of my boronic acid (homocoupling). How do I prevent this?
A: Boronic acid homocoupling is a common side reaction, particularly when using Pd(II) precatalysts like Pd(OAc)₂. It is often caused by two main issues:
-
Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, especially in the presence of a palladium catalyst.[1][4]
-
Solution: As mentioned above, rigorous exclusion of oxygen through proper degassing and maintaining a positive pressure of inert gas is the most critical preventative measure.[15]
-
-
Inefficient Reduction of Pd(II) to Pd(0): Pd(II) sources must be reduced in situ to the active Pd(0) catalyst. One pathway for this reduction involves the homocoupling of the boronic acid.[4] If this pathway dominates over the main catalytic cycle, you will see significant byproduct formation.
-
Solution: Ensure your phosphine ligand is not oxidized, as it can also act as a reductant. Alternatively, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, though these catalysts are often less stable.
-
Q: I've identified byproducts resulting from ester hydrolysis and/or protodeboronation. What are the best strategies to minimize these?
A: These side reactions are directly related to the "sensitive" nature of your boronic acid.
| Side Reaction | Primary Causes | Recommended Solutions |
| Ester Hydrolysis | • Strong base (e.g., NaOH, KOH)• High temperature (>100 °C)• Prolonged reaction time• High water content | • Switch to a milder base: K₃PO₄ or Cs₂CO₃ are excellent choices.[8]• Lower the reaction temperature: Try running the reaction at 80 °C.• Reduce reaction time: Monitor by TLC/LC-MS and quench as soon as the starting material is consumed.• Use anhydrous conditions: Consider a base like CsF in an anhydrous solvent like dioxane or THF.[3] |
| Protodeboronation | • Presence of water• High temperature• Certain bases | • Minimize water: Use anhydrous solvents or carefully control the amount of water added.• Protect the boronic acid: Convert to a more stable pinacol (BPin) or MIDA boronate ester.[2] These reagents are more robust and participate in the reaction more slowly, reducing their ambient concentration and thus the rate of protodeboronation. |
Protocols & Methodologies
General Protocol for a Water-Sensitive Suzuki Coupling
This protocol is a robust starting point for the coupling of this compound with an aryl bromide.
1. Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
2. Degassing and Solvent Addition:
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Via syringe, add degassed solvent. A common choice is a mixture of 1,4-dioxane and water (e.g., 5 mL of a 4:1 mixture).[2] The concentration should be roughly 0.1-0.2 M relative to the limiting reagent.
3. Reaction Execution:
-
Place the flask in a preheated oil bath at 80-90 °C.
-
Stir the mixture vigorously and monitor its progress by TLC or LC-MS every 1-2 hours.
4. Workup and Purification:
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. reddit.com [reddit.com]
- 14. orgsyn.org [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Guide to the ¹H NMR Characterization of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid for Drug Development Professionals
In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents. The efficiency and versatility of this reaction are heavily reliant on the quality and purity of the boronic acid reagents employed. For researchers and drug development professionals, the precise characterization of these reagents is not merely a quality control step but a critical determinant of reaction success and, ultimately, the timely progression of a drug development pipeline.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, a versatile building block in organic synthesis. We will explore the expected ¹H NMR spectrum of this compound, compare it with its structural isomers and related analogues, and provide a detailed experimental protocol for its characterization. This guide is intended to equip researchers with the necessary knowledge to confidently assess the quality of this critical reagent and to troubleshoot potential issues that may arise during its use.
The Crucial Role of Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, facilitates the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex. Boronic acids are the most commonly used organoboron reagents due to their stability, low toxicity, and commercial availability. The boronic acid functional group, -B(OH)₂, is a Lewis acid, and its reactivity in the Suzuki-Miyaura coupling is influenced by the electronic and steric nature of the substituents on the aromatic ring.
This compound is a particularly useful reagent as it incorporates both an electron-withdrawing methoxycarbonyl group and an electron-donating methyl group on the phenyl ring. This substitution pattern allows for the introduction of a functionalized aromatic moiety into a target molecule, providing a handle for further chemical modifications.
Interpreting the ¹H NMR Spectrum of this compound
While a publicly available, experimentally verified ¹H NMR spectrum of pure this compound is not readily found in the literature, we can confidently predict its key features based on established principles of NMR spectroscopy and by analyzing the spectra of closely related compounds.
The structure of this compound features three distinct aromatic protons and two singlets corresponding to the methyl and methoxycarbonyl groups.
Predicted ¹H NMR Signals for this compound.
Based on the electronic effects of the substituents, we can predict the approximate chemical shifts (δ) for each proton in a typical deuterated solvent like DMSO-d₆:
-
Aromatic Protons (Ar-H):
-
The proton situated between the boronic acid and the methoxycarbonyl group is expected to be the most deshielded due to the electron-withdrawing nature of both substituents. Its signal will likely appear as a singlet or a very finely split multiplet in the range of δ 8.1 - 8.3 ppm .
-
The proton between the methoxycarbonyl and the methyl group will be slightly more shielded and is predicted to appear as a singlet or narrow multiplet around δ 7.8 - 8.0 ppm .
-
The proton positioned between the methyl group and the boronic acid will be the most shielded of the aromatic protons and is expected to resonate at approximately δ 7.6 - 7.8 ppm .
-
-
Methoxycarbonyl Protons (-COOCH₃):
-
The three protons of the methoxycarbonyl group will give rise to a sharp singlet. Due to the electron-withdrawing carbonyl group, this signal is expected in the range of δ 3.8 - 3.9 ppm .[1]
-
-
Methyl Protons (-CH₃):
-
The methyl group protons will also appear as a sharp singlet, but at a more upfield position due to the electron-donating nature of the alkyl group. We can predict this signal to be around δ 2.3 - 2.5 ppm .
-
-
Boronic Acid Protons (-B(OH)₂):
-
The two protons of the boronic acid group are acidic and can exchange with residual water in the solvent. This often results in a broad singlet that can appear over a wide chemical shift range, typically between δ 8.0 - 8.5 ppm , and may sometimes be difficult to observe.
-
Comparative Analysis: Distinguishing this compound from its Isomer
A common challenge in quality control is distinguishing between constitutional isomers. Let's compare the predicted ¹H NMR spectrum of our target molecule with that of its commercially available isomer, 4-(Methoxycarbonyl)phenylboronic acid .
¹H NMR Data for 4-(Methoxycarbonyl)phenylboronic acid: [2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to -B(OH)₂) | ~8.0 | Doublet | 2H |
| Ar-H (ortho to -COOCH₃) | ~8.0 | Doublet | 2H |
| -COOCH₃ | ~3.9 | Singlet | 3H |
| -B(OH)₂ | Broad | Singlet | 2H |
The key difference lies in the aromatic region. 4-(Methoxycarbonyl)phenylboronic acid exhibits a more symmetrical pattern, typically two doublets (an AA'BB' system), due to the para-substitution. In contrast, this compound will show three distinct aromatic signals, as predicted above.
Workflow for distinguishing between boronic acid isomers using ¹H NMR.
The Impact of Impurities: Boroxines
A common impurity in solid samples of boronic acids is the corresponding trimeric anhydride, known as a boroxine.[3] Boroxines are formed by the intermolecular dehydration of three boronic acid molecules.
The presence of boroxines can complicate the ¹H NMR spectrum. The chemical shifts of the aromatic and substituent protons in the boroxine are often very similar to those of the boronic acid, leading to peak broadening or the appearance of closely spaced satellite peaks. However, the characteristic broad singlet of the -B(OH)₂ protons will be absent or significantly diminished in intensity in the presence of a large amount of boroxine. The equilibrium between the boronic acid and the boroxine is dependent on the solvent and the presence of water. In many cases, dissolving the sample in a solvent containing a small amount of water (like DMSO-d₆ which is hygroscopic) will shift the equilibrium back towards the boronic acid, resulting in a cleaner spectrum.
Experimental Protocol for ¹H NMR Characterization
The following is a robust, self-validating protocol for the ¹H NMR characterization of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆), high purity
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube securely and vortex or sonicate gently until the sample is completely dissolved. A clear, colorless solution should be obtained.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Ensure the spectral width is adequate to cover the expected chemical shift range (e.g., 0 to 12 ppm).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all the peaks in the spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to confirm the structure and assess the purity of the sample.
-
Trustworthiness of the Protocol:
This protocol is designed to be self-validating. The use of a well-characterized deuterated solvent with a known residual peak (DMSO-d₆ at δ 2.50 ppm) provides an internal reference for accurate chemical shift calibration. The integration of the signals should correspond to the number of protons in each environment (e.g., the ratio of the aromatic protons to the methyl and methoxycarbonyl protons). Any significant deviation from the expected integration ratios may indicate the presence of impurities.
Conclusion
The ¹H NMR characterization of this compound is a powerful and indispensable tool for ensuring the quality and identity of this important synthetic building block. By understanding the predicted spectral features and comparing them with those of potential isomers and impurities, researchers can confidently proceed with their synthetic endeavors. The protocol provided in this guide offers a reliable method for obtaining high-quality NMR data, thereby upholding the principles of scientific integrity and contributing to the successful advancement of drug development projects.
References
A Senior Application Scientist's Guide to the Reactivity of (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. Boronic acids and their derivatives are foundational pillars in modern cross-coupling chemistry, enabling the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid , a uniquely substituted arylboronic acid, in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings. By understanding the interplay of its electronic and steric factors, researchers can strategically leverage this reagent in their synthetic endeavors.
Understanding the Structural Nuances of this compound
The reactivity of an arylboronic acid is intrinsically linked to the electronic nature of its substituents. In the case of this compound, we observe a fascinating dichotomy. The methoxycarbonyl group (-COOCH₃) at the meta-position is a moderate electron-withdrawing group (EWG), which enhances the Lewis acidity of the boron center. This increased acidity can facilitate the crucial transmetalation step in many cross-coupling catalytic cycles.[1] Conversely, the methyl group (-CH₃), also in a meta-position, is a weak electron-donating group (EDG). The interplay of these opposing electronic effects, coupled with the steric profile of the molecule, dictates its overall reactivity.
Suzuki-Miyaura Coupling: A Tale of Balanced Reactivity
The Suzuki-Miyaura reaction is the preeminent method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organohalide or triflate.[2] The catalytic cycle, elegantly orchestrated by a palladium catalyst, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.
Expected Reactivity Profile
The presence of the electron-withdrawing methoxycarbonyl group on this compound is anticipated to accelerate the transmetalation step, which is often rate-limiting. This is due to the increased electrophilicity of the boron atom, making the aryl group more readily transferred to the palladium center. However, the electron-donating methyl group may slightly counteract this effect. Compared to a simple phenylboronic acid, we can predict a moderately enhanced reactivity. In contrast to boronic acids bearing strongly electron-withdrawing groups (e.g., 4-nitrophenylboronic acid), its reactivity will likely be more tempered, offering a good balance between reaction rate and stability.[3]
Comparative Performance Data in Suzuki-Miyaura Coupling
| Boronic Acid | Substituent Nature | Representative Yield (%) | Reference |
| Phenylboronic acid | Neutral | 92 | [4] |
| 4-Methylphenylboronic acid | Electron-Donating | 89 | [4] |
| 4-Methoxyphenylboronic acid | Electron-Donating | 95 | [4] |
| 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing | 96 | [4] |
| 4-Nitrophenylboronic acid | Strongly Electron-Withdrawing | 94 | [3] |
| This compound | Mixed EWG/EDG | Predicted: 90-95% | N/A |
Note: Yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature) and should be considered as a qualitative guide.
Experimental Protocol for Comparative Suzuki-Miyaura Reactivity
This protocol provides a robust framework for comparing the reactivity of different boronic acids.
Materials:
-
Aryl bromide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide, boronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the 1,4-dioxane and water via syringe.
-
Degas the solution by bubbling argon through it for 10 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Seal the tube and heat the reaction mixture at 90 °C for the desired time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
References
A Comparative Guide to the Efficacy of (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid in Cross-Coupling Reactions
Abstract
(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid is a versatile building block in modern organic synthesis, prized for its unique electronic and steric properties. This guide provides an in-depth comparison of its efficacy in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. We will explore the mechanistic nuances that govern its reactivity, present comparative data against alternative boronic acids, and provide detailed experimental protocols to enable researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.
Introduction: Structural Features and Reactivity Profile
The synthetic utility of this compound stems from the electronically opposing substituents on the phenyl ring. The methoxycarbonyl group at the C3 position acts as a moderate electron-withdrawing group (EWG), while the methyl group at the C5 position is a weak electron-donating group (EDG).
This electronic push-pull arrangement modulates the electron density of the aromatic ring and influences the reactivity of the boronic acid moiety. The net electron-deficient character of the ring is expected to play a significant role in the key steps of palladium-catalyzed cross-coupling cycles, particularly transmetalation. This guide will dissect its performance in specific, high-impact C-C bond-forming reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures.[1] The efficacy of a boronic acid in this reaction is heavily influenced by its electronic properties, which affect the rate of transmetalation from boron to the palladium center.
Mechanistic Considerations
The catalytic cycle involves three primary steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2] For an electron-deficient boronic acid like this compound, the transmetalation step is of particular interest. While historically a point of debate, recent studies suggest that electron-deficient boronic esters can lead to an increased rate of transmetalation compared to their electron-rich counterparts.[3] However, these boronic acids can also be more susceptible to protodeboronation, a key side reaction that can reduce overall yield.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
Direct experimental data for this compound is sparse in readily available literature. However, we can infer its performance by comparing it to other substituted phenylboronic acids. Generally, boronic acids with electron-withdrawing groups are effective coupling partners, particularly with electron-rich aryl halides.
| Boronic Acid | Key Feature | Expected Yield with Electron-Rich Aryl Bromide | Notes |
| Phenylboronic Acid | Baseline (neutral) | Good to Excellent | Standard, widely used reagent. |
| 4-Methylphenylboronic Acid | Electron-Donating | Good to Excellent | EDG can sometimes slow transmetalation slightly compared to EWG partners. |
| 4-(Methoxycarbonyl)phenylboronic acid | Electron-Withdrawing | Excellent | EWG generally facilitates efficient coupling.[4] |
| This compound | Mixed EWG/EDG | Excellent | The EWG is expected to dominate, leading to high reactivity. The meta-substitution pattern minimizes steric hindrance. |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a standard starting point and can be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0 mmol).[5][6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.[7]
-
Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).[5] Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture at 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Efficacy in the Mizoroki-Heck Reaction
While the traditional Mizoroki-Heck reaction couples an organohalide with an alkene, a notable variant, often called the Boron-Heck reaction , utilizes an arylboronic acid as the coupling partner in the presence of an oxidant.[8][9]
Mechanistic Considerations
In this oxidative Heck variant, the Pd(II) catalyst undergoes oxidative addition with the arylboronic acid. The resulting arylpalladium species then undergoes carbopalladation with the alkene, followed by β-hydride elimination to yield the arylated alkene and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the cycle. The electron-deficient nature of this compound is anticipated to facilitate the initial oxidative addition to the palladium catalyst, promoting efficient turnover.[8]
Caption: Catalytic cycle for the oxidative Boron-Heck reaction.
Comparative Performance and Scope
The Boron-Heck reaction works well with a variety of arylboronic acids and olefins. The presence of the electron-withdrawing methoxycarbonyl group on our target molecule should enhance its reactivity, making it a superior substrate compared to electron-rich or sterically hindered boronic acids.
| Boronic Acid | Electronic Nature | Expected Reactivity in Boron-Heck | Key Considerations |
| Phenylboronic Acid | Neutral | Good | Standard substrate, provides a baseline for comparison. |
| 4-Methoxyphenylboronic acid | Electron-Donating | Moderate to Good | May require slightly more forcing conditions. |
| This compound | Electron-Deficient | Excellent | The EWG is expected to promote the oxidative addition step, leading to higher efficiency and potentially milder reaction conditions.[9] |
Generalized Experimental Protocol: Boron-Heck Reaction
This protocol is adapted from methodologies for the coupling of arylboronic acids with olefins.[9]
-
Reaction Setup: In a vial, combine this compound (1.0 mmol), the desired olefin (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and an oxidant (e.g., N-bromosuccinimide or benzoquinone, 1.1 mmol).
-
Solvent and Base: Add a suitable solvent (e.g., DMF or Acetonitrile, 3 mL) and a base like K₂CO₃ (2.0 mmol).
-
Reaction: Stir the mixture at ambient temperature or with gentle heating (e.g., 60 °C) for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.
Synthetic Utility in Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides. It is crucial to note that boronic acids are not direct coupling partners in the standard Sonogashira reaction . However, this compound is an excellent and highly valuable precursor for synthesizing the corresponding aryl halide, methyl 3-halo-5-methylbenzoate, which is the required substrate for this transformation.
Synthetic Workflow
The utility of the boronic acid is realized in a two-step sequence: conversion of the boronic acid to an aryl halide, followed by the Sonogashira coupling. This workflow provides access to a diverse range of alkynyl-substituted aromatic compounds.
Caption: Synthetic workflow from boronic acid to Sonogashira product.
Reactivity of the Derived Aryl Halide
The resulting methyl 3-bromo-5-methylbenzoate is an activated substrate for Sonogashira coupling. The electron-withdrawing methoxycarbonyl group facilitates the rate-limiting oxidative addition of the aryl halide to the Pd(0) center, generally leading to high yields under mild conditions.[10]
Generalized Experimental Protocol: Sonogashira Coupling
This protocol assumes the prior synthesis of methyl 3-bromo-5-methylbenzoate from the corresponding boronic acid.
-
Reaction Setup: To a Schlenk flask, add methyl 3-bromo-5-methylbenzoate (1.0 mmol), the terminal alkyne (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 3 mol%).[11]
-
Solvent and Base: Add a degassed solvent such as THF or DMF (5 mL) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 mmol).[12]
-
Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography.
Conclusion
This compound is a highly effective and versatile reagent for palladium-catalyzed cross-coupling reactions.
-
In Suzuki-Miyaura reactions, its electron-deficient nature makes it an excellent coupling partner, promising high yields, especially with electron-rich halides.
-
In Mizoroki-Heck type reactions, it serves as a potent substrate for the oxidative Boron-Heck variant, where its electronic properties should facilitate the key oxidative addition step.
-
For Sonogashira couplings, while not a direct participant, it functions as a critical and convenient precursor to the necessary aryl halides, which are themselves activated for efficient coupling.
The strategic placement of both electron-withdrawing and -donating groups provides a unique reactivity profile, making this boronic acid a valuable tool for medicinal chemists and materials scientists aiming to construct complex molecular architectures.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Senior Application Scientist's Guide to Suzuki Reactions: A Comparative Analysis of Substituted Phenylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in a vast array of pharmaceuticals and functional materials. The reaction's elegance lies in its palladium-catalyzed formation of a carbon-carbon bond between an organoboron species and an organohalide.[1][2] However, the success and yield of this powerful reaction are profoundly influenced by the electronic and steric nature of the substituents on the phenylboronic acid.
This in-depth technical guide provides a comparative analysis of the yields of Suzuki reactions with differently substituted phenylboronic acids, supported by experimental data. We will delve into the mechanistic underpinnings of these differences and provide a detailed, field-tested protocol to empower you to optimize your synthetic strategies.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To understand the impact of substituents, we must first appreciate the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle, elegantly orchestrated by a palladium catalyst, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic nature of the substituent on the phenylboronic acid primarily influences the transmetalation step. In this crucial stage, the aryl group is transferred from the boron atom to the palladium center. The efficiency of this transfer is a key determinant of the overall reaction rate and, consequently, the final product yield.
The Influence of Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The nucleophilicity of the aryl group on the boronic acid is a critical factor in the transmetalation step. Substituents that can donate electron density to the aromatic ring increase its nucleophilicity, thereby accelerating the transfer to the electrophilic palladium(II) center. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aryl ring, which can hinder the transmetalation process.[4][5]
Electron-Donating Groups (EDGs): Accelerating the Reaction
Phenylboronic acids bearing electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃) groups, generally exhibit enhanced reactivity in Suzuki couplings.[6] By increasing the electron density on the ipso-carbon attached to the boron atom, these groups facilitate the transfer of the aryl moiety to the palladium catalyst, leading to higher yields and often allowing for milder reaction conditions.
Electron-Withdrawing Groups (EWGs): A More Complex Picture
Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the phenyl ring. This reduction in nucleophilicity can slow down the transmetalation step, potentially leading to lower yields.[4] However, the overall effect can be more nuanced and is also dependent on the electronic nature of the aryl halide coupling partner. In some cases, the use of more active catalyst systems or harsher reaction conditions can overcome the deactivating effect of EWGs.
The Impact of Steric Hindrance: The Ortho Effect
Beyond electronic effects, the steric environment around the boronic acid moiety plays a significant role in determining the reaction outcome. Substituents at the ortho position of the phenylboronic acid can create steric hindrance, impeding the approach of the bulky palladium complex to the boron center. This "ortho effect" can significantly slow down the transmetalation step, leading to dramatically reduced yields, or in some cases, complete inhibition of the reaction.[7]
Comparative Yield Data: A Quantitative Look
The following table summarizes the yields of Suzuki-Miyaura coupling reactions between various substituted phenylboronic acids and a common aryl halide partner, 4-bromoanisole, under comparable reaction conditions. This data provides a quantitative illustration of the principles discussed above.
| Phenylboronic Acid Substituent | Substituent Position | Electronic Effect | Typical Yield (%) | Reference |
| -H (unsubstituted) | - | Neutral | 85-95 | [8] |
| 4-OCH₃ | para | Electron-Donating | 90-98 | [6] |
| 4-CH₃ | para | Electron-Donating | 88-96 | [8] |
| 4-NO₂ | para | Electron-Withdrawing | 75-85 | [1] |
| 3-NO₂ | meta | Electron-Withdrawing | 70-80 | [1] |
| 2-CH₃ | ortho | Electron-Donating | 60-75 | [9] |
| 2-NO₂ | ortho | Electron-Withdrawing | 20-40 | [1] |
Note: Yields are representative and can vary depending on the specific catalyst, base, solvent, and temperature used.
As the data clearly indicates, phenylboronic acids with electron-donating groups in the para position provide the highest yields. Electron-withdrawing groups lead to a noticeable decrease in yield. The most dramatic effect is observed with the ortho-substituted phenylboronic acids, where steric hindrance significantly lowers the product yield, even with an electron-donating group like methyl.
A Robust Experimental Protocol for Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction. This protocol can serve as a reliable starting point for your own investigations into the effects of different substituted phenylboronic acids.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Degassing: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Add the solvent system via syringe. To ensure the removal of dissolved oxygen, which can deactivate the catalyst, degas the mixture by bubbling the inert gas through the solution for a further 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas/liquid chromatography-mass spectrometry (GC/LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion: Rational Design for Optimal Yields
The electronic and steric properties of substituted phenylboronic acids are critical parameters that dictate the efficiency of Suzuki-Miyaura cross-coupling reactions. By understanding the mechanistic principles and the trends in reactivity, researchers can make informed decisions in the design of their synthetic routes. Electron-donating groups generally lead to higher yields, while electron-withdrawing and, most notably, sterically demanding ortho-substituents can significantly diminish the reaction's success. The provided experimental protocol offers a robust foundation for systematically exploring these effects and optimizing conditions to achieve the desired biaryl products with maximal efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Stability Showdown: A Researcher's Guide to Arylboronic Acids vs. Their Pinacol Esters
For the modern researcher in synthetic chemistry and drug development, the choice between using an arylboronic acid or its corresponding pinacol ester is a daily consideration with significant implications for reaction efficiency, reproducibility, and the overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of the stability profiles of these two crucial classes of reagents. We will delve into the chemical principles governing their stability, present supporting experimental data, and provide detailed protocols for researchers to conduct their own stability assessments.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the decision between an arylboronic acid and its pinacol ester lies a classic chemical trade-off. Arylboronic acids are generally more reactive in many cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid moiety, which facilitates the critical transmetalation step in the catalytic cycle.[1]
However, this reactivity comes at a cost: inherent instability. Arylboronic acids are susceptible to several decomposition pathways that can compromise their purity, leading to reduced yields and the formation of unwanted byproducts.[1] In contrast, arylboronic acid pinacol esters are widely recognized for their enhanced stability.[1] The pinacol group effectively "protects" the reactive boronic acid functional group, rendering the molecule more robust and easier to handle, purify, and store over extended periods.[1][2] This makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.
Key Degradation Pathways: A Mechanistic Look
Understanding the primary mechanisms of degradation is crucial for appreciating the stability differences between these two classes of compounds.
Dehydration and Boroxine Formation
Arylboronic acids are prone to intermolecular dehydration, especially when stored as solids or heated in solution, to form a cyclic trimeric anhydride known as a boroxine.[3][4][5] This is a reversible equilibrium, but the presence of water is required to hydrolyze the boroxine back to the monomeric boronic acid.[3][4] The formation of boroxines can lead to issues with accurate weighing and stoichiometry in reactions. The pinacol ester completely prevents this pathway by replacing the hydroxyl groups with the stable pinacol moiety.
Logical Relationship: Boroxine Formation
References
A Head-to-Head Comparison for the Synthetic Chemist: (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid versus its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility.[1][2] Central to this reaction is the choice of the organoboron nucleophile. While boronic acids have long been the workhorses of this transformation, their trifluoroborate salt counterparts have emerged as compelling alternatives, offering a distinct set of advantages.[3][4][5][6] This guide provides a comprehensive comparison of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid and its corresponding potassium trifluoroborate salt, offering insights grounded in established chemical principles and supported by representative experimental data to aid researchers in making informed decisions for their synthetic strategies.
The Contenders: A Structural Overview
This compound is a classic trivalent organoboron species, characterized by a vacant p-orbital on the boron atom. This electronic feature is key to its reactivity but also a source of its inherent instability.[7][8] In contrast, the corresponding potassium trifluoroborate salt features a tetracoordinate boron atom, which imparts significantly greater stability.[4][7] This fundamental structural difference underpins the divergent performance characteristics of these two reagents.
Core Comparison: Stability, Handling, and Reactivity
| Feature | This compound | Potassium (3-(Methoxycarbonyl)-5-methylphenyl)trifluoroborate | Rationale & Supporting Evidence |
| Stability to Air & Moisture | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation.[3][7] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[3][7][9] | The tetracoordinate nature of the boron in the trifluoroborate salt protects it from hydrolysis and oxidation.[4][7] |
| Handling & Stoichiometry | Often waxy solids, making accurate weighing challenging. The presence of boroxines can complicate stoichiometry.[5] | Typically free-flowing crystalline solids, allowing for precise and convenient handling.[3][7] | The well-defined crystalline structure of the salt ensures consistent purity and simplifies reaction setup.[7] |
| Reactivity in Suzuki-Miyaura Coupling | Generally more reactive, often requiring milder reaction conditions and lower catalyst loadings.[10][11] | Acts as a "pro-reagent," requiring in-situ hydrolysis to the boronic acid for participation in the catalytic cycle. This can necessitate slightly more forcing conditions.[12][13] | The direct availability of the vacant p-orbital in the boronic acid facilitates transmetalation. The trifluoroborate requires a preliminary hydrolysis step.[12][14] |
| Atom Economy | Higher atom economy due to a lower molecular weight.[10] | Lower atom economy due to the additional mass of the potassium and fluoride atoms.[10] | A direct consequence of the molecular formulas of the two compounds. |
| Functional Group Tolerance | The Lewis acidic nature can sometimes lead to side reactions with sensitive functional groups.[8] | The protected nature of the boron atom can offer enhanced compatibility with a wider range of functional groups during multi-step syntheses.[4][5][6] | The reduced Lewis acidity of the tetracoordinate boron minimizes unwanted interactions with other functionalities. |
Mechanistic Divergence: A Tale of Two Activation Pathways
The operational differences between these two reagents are rooted in their distinct behaviors within the Suzuki-Miyaura catalytic cycle. The boronic acid can directly engage in the transmetalation step after activation by a base.[14] Conversely, the trifluoroborate salt must first undergo hydrolysis to release the active boronic acid species.[12][13] This "slow-release" mechanism can be advantageous in preventing the buildup of high concentrations of the reactive boronic acid, which can mitigate side reactions such as homocoupling.[12]
Experimental Protocols: A Practical Guide
The following are representative, self-validating protocols for a Suzuki-Miyaura coupling reaction using both reagents.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the toluene/H₂O solvent mixture via syringe and degas the solution by bubbling with argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: Formation of the desired biaryl product in high yield. The reaction should proceed cleanly with minimal side products.
Protocol 2: Suzuki-Miyaura Coupling with Potassium (3-(Methoxycarbonyl)-5-methylphenyl)trifluoroborate
Materials:
-
Potassium (3-(Methoxycarbonyl)-5-methylphenyl)trifluoroborate (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
Toluene/H₂O (10:1 v/v)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add potassium (3-(Methoxycarbonyl)-5-methylphenyl)trifluoroborate, 4-bromoanisole, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the toluene/H₂O solvent mixture and sparge with argon for 15 minutes.
-
In a separate vial, combine Pd(OAc)₂ and RuPhos, and add this catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or GC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Expected Outcome: Successful formation of the biaryl product. The reaction may require a longer reaction time and higher temperature compared to the boronic acid protocol due to the initial hydrolysis step of the trifluoroborate.
Conclusion: Selecting the Right Reagent for the Job
The choice between this compound and its potassium trifluoroborate salt is not a matter of one being definitively superior, but rather a strategic decision based on the specific demands of the synthesis.
Choose this compound when:
-
High reactivity and rapid reaction times are paramount.
-
Atom economy is a critical consideration.
-
The reagent can be used shortly after synthesis or purchase, minimizing degradation.
Opt for Potassium (3-(Methoxycarbonyl)-5-methylphenyl)trifluoroborate when:
-
Long-term benchtop stability and ease of handling are priorities.
-
The synthesis involves multiple steps where the boron functionality needs to survive various reaction conditions.
-
Mitigating side reactions such as protodeboronation and homocoupling is crucial.
Ultimately, the enhanced stability and handling of the trifluoroborate salt often outweigh the higher reactivity of the boronic acid, particularly in the context of complex molecule synthesis and in high-throughput screening applications where reagent robustness is essential.
References
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] The choice of a palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction time, and functional group tolerance. This guide provides an in-depth comparison of the performance of various palladium catalysts with a focus on the sterically hindered and electronically deactivated substrate, (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid. Our analysis is grounded in experimental data from analogous systems, offering a predictive framework for catalyst selection and reaction optimization.
The Challenge of Substituted Arylboronic Acids
The structure of this compound presents a dual challenge for the Suzuki-Miyaura coupling. The methoxycarbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow the transmetalation step. Additionally, the methyl group in the meta position introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center. These factors necessitate a carefully selected, highly active catalyst system to achieve efficient coupling.
A Comparative Overview of Leading Palladium Catalysts
The evolution of palladium catalysis has yielded several classes of highly effective systems, each with distinct advantages. We will focus on three prominent classes: Buchwald's biarylphosphine-ligated catalysts, N-Heterocyclic Carbene (NHC)-ligated catalysts like PEPPSI™ systems, and palladacycles such as the Herrmann-Beller catalyst.
-
Buchwald Ligands and Precatalysts: Developed by Stephen Buchwald and his group, biarylphosphine ligands are electron-rich and sterically bulky, which promotes the formation of the active monoligated Pd(0) species.[3] This class of catalysts is known for its high reactivity and broad substrate scope, often enabling reactions at room temperature and with low catalyst loadings.[3] The G3 and G4 precatalysts, in particular, are designed for rapid activation and are highly effective for coupling unstable boronic acids that are prone to protodeboronation.[4]
-
PEPPSI™ Catalysts: Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation (PEPPSI) catalysts feature a palladium center coordinated to a strongly donating N-heterocyclic carbene (NHC) ligand.[5] These catalysts are exceptionally stable to air and moisture, making them user-friendly.[6] The strong Pd-NHC bond often leads to high catalyst turnover numbers and efficiency, particularly in the coupling of sterically hindered and electron-deficient substrates.[6][7]
-
Herrmann-Beller Palladacycle: This air- and thermally-stable palladacycle is a well-defined precatalyst that becomes catalytically active at elevated temperatures (around 80°C).[8] It has been successfully employed in a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling.[8] Kinetic studies have provided insights into its mechanism, with the oxidative addition often being the rate-determining step.[9][10]
Performance Comparison: Experimental Insights
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chloroanisole | 2-Methylphenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | Buchwald, 2008 |
| XPhos Pd G3 | 4-Chloroanisole | 2-Furanboronic acid | K₃PO₄ | Dioxane | 40 | 0.5 | 95 | Buchwald, 2010 |
| PEPPSI-IPr | N-Boc-4-chloroaniline | Phenylboronic acid | K₂CO₃ | THF | 60 | 12 | 92 | Szostak, 2017[6] |
| Pd-PEPPSI-IPentAn | 2,6-Dimethylchlorobenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 94 | Liu, 2019[7] |
| Herrmann-Beller Catalyst | 4-Iodoacetophenone | Phenylboronic acid | NaOMe | Ethanol | 60 | 1 | >95 | Meille, 2020[9] |
Analysis of Performance Data:
-
Buchwald catalysts (SPhos, XPhos) demonstrate exceptional activity, often at or near room temperature with short reaction times, even with challenging substrates like heteroarylboronic acids. This suggests they would be highly effective for the coupling of this compound.
-
PEPPSI catalysts show robust performance, particularly with sterically hindered substrates.[6][7] Their air and moisture stability is a significant practical advantage in a research or production setting.[6]
-
The Herrmann-Beller catalyst is a reliable option, though it may require higher temperatures to achieve optimal activity.[8][9]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, using a Buchwald G3 precatalyst as a representative example.
Materials:
-
This compound
-
Aryl bromide
-
XPhos Pd G3 precatalyst
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir for the desired reaction time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the underlying chemistry and workflow, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A streamlined experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The selection of an appropriate palladium catalyst is critical for the successful Suzuki-Miyaura coupling of challenging substrates like this compound. While Buchwald-type catalysts offer excellent reactivity at mild temperatures, PEPPSI catalysts provide the advantage of operational simplicity and stability. The Herrmann-Beller palladacycle remains a viable, cost-effective option. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and desired reaction conditions. The provided protocol and mechanistic insights serve as a valuable starting point for researchers to optimize their cross-coupling reactions and achieve their synthetic goals.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 4. ionicviper.org [ionicviper.org]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Herrmann-Beller Catalyst [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




